2,4-Dimethylcyclohexanone
描述
Structure
3D Structure
属性
IUPAC Name |
2,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILKIQCGDTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041364 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-55-2 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2,4-Dimethylcyclohexanone CAS number and properties"
An In-depth Technical Guide to 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 823-55-2) is a cyclic ketone that serves as a notable intermediate in organic synthesis.[1][2][3] Its structural isomers, cis- and trans-2,4-dimethylcyclohexanone, are of particular interest in stereoselective synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound is a C8 ketone with two methyl substituents on the cyclohexanone (B45756) ring.[1][2][3] The properties of the commercially available product, which is often a mixture of cis and trans isomers, can vary.[1] Below is a summary of its key properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 823-55-2 (Mixture of isomers) | [1][2] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | 2,4-dimethylcyclohexan-1-one | [1] |
| Synonyms | Cyclohexanone, 2,4-dimethyl-; 2,4-Dimethylcyclohexan-1-one | [1][2] |
| LogP | 1.92 | [2] |
Table 2: Physical Properties
| Property | Value | Notes and References |
| Boiling Point | 174-176 °C | Data for the related 2,6-dimethylcyclohexanone (B152311) isomer mixture.[4] |
| Melting Point | 9.25 °C (estimate) | For trans-isomer.[5] |
| Density | 0.925 g/mL at 25 °C | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |
| Refractive Index | 1.447 (n20/D) | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |
Safety and Handling
This compound is classified as a hazardous substance. Proper safety precautions should be observed during handling and storage.
Table 3: GHS Hazard Information
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation.[1] H228: Flammable solid (for related compounds).[6] |
| Precautionary Statements | P210, P240, P241, P264, P280, P305+P351+P338, P337+P313, P370+P378 |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including safety goggles and gloves.[6] Keep away from heat, sparks, and open flames.[6]
Synthesis Protocols
A common route for the synthesis of substituted cyclohexanones involves the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation of the resulting cyclohexanol.
General Synthesis from 2,4-Dimethylphenol (B51704)
This two-step process is a widely used industrial method for producing substituted cyclohexanones.
Experimental Protocol:
Step 1: Hydrogenation of 2,4-Dimethylphenol
-
Reaction Setup: In a high-pressure reactor, charge 2,4-dimethylphenol and a suitable solvent such as methanol.
-
Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by techniques like Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The solvent can be removed under reduced pressure to yield crude 2,4-dimethylcyclohexanol (B1614846).
Step 2: Oxidation of 2,4-Dimethylcyclohexanol
-
Reaction Setup: Dissolve the crude 2,4-dimethylcyclohexanol in an appropriate organic solvent (e.g., acetone).
-
Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise. Maintain the temperature during the addition.
-
Work-up: Once the oxidation is complete, quench the reaction, typically with isopropanol. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude this compound can be purified by distillation or column chromatography.
Caption: Synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[2]
Experimental Protocol:
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV detection is typically suitable for compounds with a carbonyl group.
Caption: HPLC Analysis Workflow.
Spectroscopic Data
¹H NMR: Expected chemical shifts would include signals for the methyl groups, typically in the range of 0.9-1.2 ppm, and multiplets for the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring between 1.5 and 2.5 ppm.
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 200-215 ppm. Signals for the methyl carbons and the carbons of the cyclohexane ring would appear in the upfield region. For the related 4,4-dimethyl-2-cyclohexen-1-one, the carbonyl carbon appears at 199.6 ppm.[7]
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected around 1710 cm⁻¹.
Biological Relevance and Applications
This compound is a key intermediate in the synthesis of Cycloheximide , an antibiotic that inhibits protein synthesis in eukaryotes. The decomposition of Cycloheximide under alkaline conditions can also yield this compound. This relationship makes it a compound of interest in the development and study of protein synthesis inhibitors and related therapeutic agents.
Caption: Role in Cycloheximide Synthesis.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for stereochemically complex molecules. This guide provides essential technical information for its safe handling, synthesis, and analysis. Further research into the specific properties of its individual isomers could open new avenues for its application in drug discovery and development.
References
- 1. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,6-二甲基环己酮,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylcyclohexanone is a disubstituted cyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and complex natural products. Its structure, featuring two methyl groups on a cyclohexane (B81311) ring, gives rise to cis and trans stereoisomers, each with distinct physical and chemical properties. Understanding these properties is crucial for the strategic design of synthetic pathways and for the isolation and characterization of the desired isomer. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical pathways and experimental workflows.
Physical Properties
The physical properties of the cis and trans isomers of this compound can differ due to variations in their three-dimensional structures, which affect intermolecular interactions. While experimentally determined data for both isomers is not extensively available in the literature, a compilation of available and estimated data is presented below. For comparison, data for related dimethylcyclohexanone isomers are also included.
| Property | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | 3,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanone |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] | 126.20 g/mol [3] | 126.199 g/mol | 126.20 g/mol |
| Boiling Point | No specific data available | ~174.35 °C (estimated)[2] | 173-174 °C @ 718 Torr[3] | 187 °C @ 760 mmHg | 170.6±8.0 °C |
| Melting Point | No specific data available | ~9.25 °C (estimated)[2] | 125-126 °C[3] | ~9.25 °C (estimate) | 41-43 °C |
| Density | No specific data available | ~0.9004 g/cm³ (estimated)[2] | 0.9087 g/cm³ @ 20 °C[3] | 0.882 g/cm³ | No specific data available |
| Refractive Index | No specific data available | ~1.4488 (estimated)[2] | No specific data available | 1.433 | No specific data available |
Chemical Properties and Reactions
This compound exhibits the typical reactivity of a cyclic ketone. The presence of two stereocenters at the C2 and C4 positions leads to the existence of cis and trans diastereomers.
Isomerization: The cis and trans isomers of this compound can be interconverted under basic or acidic conditions. This isomerization proceeds through an enol or enolate intermediate, which allows for epimerization at the α-carbon (C2). The thermodynamically more stable trans isomer, where both methyl groups can occupy equatorial positions in the chair conformation, is generally favored at equilibrium.
Synthesis: A common route to this compound involves the oxidation of the corresponding 2,4-dimethylcyclohexanol (B1614846). The stereochemistry of the resulting ketone can be influenced by the stereochemistry of the starting alcohol and the reaction conditions.
Typical Ketone Reactions: As a ketone, this compound undergoes a variety of reactions at the carbonyl group, including:
-
Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.
-
Reduction: Reduction to the corresponding 2,4-dimethylcyclohexanol using agents like sodium borohydride (B1222165) or lithium aluminum hydride.
-
Enolate formation: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
Experimental Protocols
Synthesis of a Mixture of cis- and trans-2,4-Dimethylcyclohexanone via Oxidation of 2,4-Dimethylcyclohexanol
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent.
Materials:
-
2,4-Dimethylcyclohexanol (mixture of isomers)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Chromatography column
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
Dissolve 2,4-dimethylcyclohexanol (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the alcohol dropwise to the PCC suspension at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as a mixture of cis and trans isomers.
Separation of cis- and trans-2,4-Dimethylcyclohexanone Isomers by Column Chromatography
This protocol provides a general method for the separation of diastereomers based on their differing polarities.[4]
Materials:
-
Crude mixture of cis- and trans-2,4-dimethylcyclohexanone
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a chromatography column with silica gel slurried in hexane.
-
Dissolve the crude ketone mixture in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar isomer (typically the trans isomer) is expected to elute first.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more polar isomer (typically the cis isomer).
-
Combine the fractions containing each pure isomer, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated cis- and trans-2,4-dimethylcyclohexanone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and coupling constants of the signals for the methyl groups and the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different magnetic environments.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbonyl carbon and the carbons of the cyclohexane ring and methyl groups will be distinct for each isomer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum will show a characteristic strong absorption for the carbonyl (C=O) stretch, typically in the range of 1710-1725 cm⁻¹ for a saturated six-membered ring ketone. Subtle differences in the fingerprint region may also be observed between the isomers.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use a suitable ionization method, such as electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z = 126. The fragmentation pattern, resulting from the cleavage of the molecule, can provide further structural information and may show differences between the cis and trans isomers. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement.[5]
Visualizations
References
- 1. (2s)-cis-2,4-Dimethyl-cyclohexanone | C8H14O | CID 12779517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-2,4-dimethylcyclohexanone, (2S) CAS#: 93921-42-7 [m.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of cis- and trans-2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to obtain cis- and trans-2,4-dimethylcyclohexanone. It includes detailed experimental protocols for the synthesis of an isomeric mixture via catalytic hydrogenation and strategies for the stereoselective synthesis of the individual isomers. Furthermore, this document presents a comparative analysis of the spectroscopic data for both isomers and outlines methods for their separation and characterization.
Synthesis of a Mixture of cis- and trans-2,4-Dimethylcyclohexanone via Catalytic Hydrogenation
A common and effective method for the synthesis of 2,4-dimethylcyclohexanone is the catalytic hydrogenation of 2,4-dimethylphenol (B51704). This method typically yields a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dimethylphenol
Materials:
-
2,4-Dimethylphenol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (or other suitable solvent such as ethyl acetate)
-
Hydrogen gas
-
High-pressure autoclave or a similar hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of 2,4-dimethylphenol in ethanol is prepared.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas to remove any air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
The reaction mixture is stirred vigorously and heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-8 hours), or until the reaction is complete as monitored by a suitable technique like Gas Chromatography (GC).
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is a mixture of cis- and trans-2,4-dimethylcyclohexanone and 2,4-dimethylcyclohexanol (B1614846).
-
The crude product can be purified and the isomers separated by fractional distillation or column chromatography.
Expected Outcome:
The catalytic hydrogenation of 2,4-dimethylphenol typically yields a mixture of cis- and trans-2,4-dimethylcyclohexanone, with the formation of 2,4-dimethylcyclohexanol as a potential side product from over-reduction. The ratio of the cis to trans isomers is dependent on the specific reaction conditions.
Stereoselective Synthesis of cis- and trans-2,4-Dimethylcyclohexanone
The stereoselective synthesis of either the cis or trans isomer can be achieved through the reduction of a suitable precursor, such as 2,4-dimethyl-2-cyclohexen-1-one, using specific reducing agents that favor the formation of one diastereomer over the other.
Stereoselective Synthesis of cis-2,4-Dimethylcyclohexanone
The synthesis of the cis isomer can be favored by using a sterically hindered reducing agent that preferentially attacks the carbonyl group from the less hindered face of the cyclohexenone ring.
Proposed Experimental Protocol: Reduction of 2,4-Dimethyl-2-cyclohexen-1-one
Materials:
-
2,4-Dimethyl-2-cyclohexen-1-one
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2,4-dimethyl-2-cyclohexen-1-one in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
L-Selectride® (1.1-1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), and the progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the cis-2,4-dimethylcyclohexanone.
Stereoselective Synthesis of trans-2,4-Dimethylcyclohexanone
The synthesis of the trans isomer can be achieved through methods that favor thermodynamic control, such as the isomerization of the cis isomer.
Proposed Experimental Protocol: Isomerization of cis-2,4-Dimethylcyclohexanone
Materials:
-
cis-2,4-Dimethylcyclohexanone (or a mixture of isomers)
-
Sodium methoxide (B1231860) in methanol (B129727) (or another suitable base/acid catalyst)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cis-2,4-dimethylcyclohexanone (or a mixture of isomers) in methanol is prepared.
-
A catalytic amount of sodium methoxide is added to the solution.
-
The mixture is stirred at room temperature or gently heated for a period to allow for equilibration to the more stable trans isomer. The progress of the isomerization can be monitored by GC.
-
Once the desired isomeric ratio is achieved, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting mixture, enriched in the trans isomer, can be further purified by column chromatography or fractional distillation.
Data Presentation
Table 1: Spectroscopic Data for cis- and trans-2,4-Dimethylcyclohexanone
| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) |
| cis-2,4-Dimethylcyclohexanone | Data not available in the search results | Data not available in the search results | Characteristic C=O stretch expected around 1715 cm⁻¹ |
| trans-2,4-Dimethylcyclohexanone | Data not available in the search results | Data not available in the search results | Characteristic C=O stretch expected around 1715 cm⁻¹ |
Table 2: Quantitative Data for Synthesis Methods
| Synthesis Method | Starting Material | Product(s) | Yield | cis:trans Ratio |
| Catalytic Hydrogenation | 2,4-Dimethylphenol | Mixture of cis/trans isomers and 2,4-dimethylcyclohexanol | Dependent on reaction conditions | Dependent on catalyst and conditions |
| Stereoselective Reduction | 2,4-Dimethyl-2-cyclohexen-1-one | Primarily cis-2,4-dimethylcyclohexanone | High, typically >80% | High selectivity for cis isomer |
| Isomerization | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone | High, near quantitative conversion at equilibrium | Favors the thermodynamically more stable trans isomer |
Visualization of Synthetic Pathways and Workflows
Synthesis of Isomeric Mixture
Caption: Synthetic pathway for the preparation of a mixture of cis- and trans-2,4-dimethylcyclohexanone.
Stereoselective Synthesis and Separation Workflow
Caption: Experimental workflow for the stereoselective synthesis of cis-2,4-dimethylcyclohexanone and its subsequent isomerization to the trans isomer.
Conclusion
This technical guide has outlined the primary synthetic methodologies for obtaining both a mixture of cis- and trans-2,4-dimethylcyclohexanone and for the stereoselective synthesis of the individual isomers. The catalytic hydrogenation of 2,4-dimethylphenol provides a straightforward route to the isomeric mixture, while stereoselective reduction and subsequent isomerization offer pathways to the pure diastereomers. The provided experimental protocols serve as a foundation for researchers to develop and optimize these syntheses for their specific applications in chemical research and drug development. Further investigation is required to obtain detailed quantitative and spectroscopic data for the individual isomers.
Spectroscopic Data for 2,4-Dimethylcyclohexanone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 2,4-dimethylcyclohexanone. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and utilization in various research and development applications, including synthetic chemistry and drug discovery. This document summarizes key spectroscopic data, details experimental protocols, and presents logical workflows for isomer differentiation.
Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic data available for the cis and trans isomers of this compound. These values are essential for distinguishing between the two diastereomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-2,4-Dimethylcyclohexanone | CH₃ (C2) | ~0.9 - 1.1 | Doublet | ~6-7 |
| CH₃ (C4) | ~0.9 - 1.1 | Doublet | ~6-7 | |
| Ring Protons | ~1.2 - 2.5 | Multiplets | - | |
| trans-2,4-Dimethylcyclohexanone | CH₃ (C2) | ~0.9 - 1.1 | Doublet | ~6-7 |
| CH₃ (C4) | ~0.9 - 1.1 | Doublet | ~6-7 | |
| Ring Protons | ~1.2 - 2.5 | Multiplets | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-2,4-Dimethylcyclohexanone | C=O | ~210 - 215 |
| CH-CH₃ (C2) | ~45 - 55 | |
| CH-CH₃ (C4) | ~30 - 40 | |
| CH₂ | ~20 - 40 | |
| CH₃ (C2) | ~15 - 25 | |
| CH₃ (C4) | ~15 - 25 | |
| trans-2,4-Dimethylcyclohexanone | C=O | ~210 - 215 |
| CH-CH₃ (C2) | ~45 - 55 | |
| CH-CH₃ (C4) | ~30 - 40 | |
| CH₂ | ~20 - 40 | |
| CH₃ (C2) | ~15 - 25 | |
| CH₃ (C4) | ~15 - 25 |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Both Isomers | C=O (Ketone) | ~1715 | Strong |
| C-H (Alkyl) | ~2850 - 3000 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Key Fragment (m/z) | Interpretation |
| Both Isomers | 126 | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | |
| 97 | [M - C₂H₅]⁺ or [M - CO - H]⁺ | |
| 83 | [M - C₃H₇]⁺ | |
| 69 | Acylium ion fragment | |
| 55 | Alkyl fragment |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are standard protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the isomeric structures.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the purified this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
A standard single-pulse experiment is performed with a 90° pulse angle.
-
Acquisition time is typically 2-4 seconds with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon frequency.
-
A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to obtain singlets for each unique carbon atom.
-
A 30-45° pulse angle is used with a longer relaxation delay (2-5 seconds) to ensure accurate integration, particularly for the quaternary carbonyl carbon.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, primarily the carbonyl (C=O) group.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers (if in a mixture) and determine their molecular weight and fragmentation patterns.
Methodology:
-
Sample Preparation: A dilute solution of the this compound isomer is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Gas Chromatography:
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).
-
The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer's ion source.
-
In EI mode, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Analysis: The mass spectrum for each isomer is analyzed to identify the molecular ion peak and the pattern of fragment ions, which provides a fingerprint for the molecule's structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.
Caption: General workflow for the separation and spectroscopic analysis of this compound isomers.
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylcyclohexanone is a disubstituted cyclic ketone that serves as a valuable model system for understanding the principles of stereoisomerism and conformational analysis in cyclohexane (B81311) rings. Its structure allows for both diastereomerism (cis and trans) and enantiomerism, resulting in a total of four possible stereoisomers. The relative orientation of the two methyl groups significantly influences the molecule's stability, physical properties, and reactivity. This guide provides a comprehensive overview of the molecular structure, stereochemical relationships, conformational analysis, and relevant experimental protocols for the synthesis and characterization of this compound isomers.
Molecular Structure and Stereoisomerism
This compound possesses two stereocenters at positions 2 and 4 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as cis and trans, based on the relative orientation of the two methyl groups with respect to the plane of the ring.
-
Cis Isomers: In the cis configuration, both methyl groups are on the same side of the ring (either both pointing up or both pointing down). This results in a pair of enantiomers: (2R, 4S)-2,4-dimethylcyclohexanone and (2S, 4R)-2,4-dimethylcyclohexanone.
-
Trans Isomers: In the trans configuration, the methyl groups are on opposite sides of the ring (one pointing up and one pointing down). This also results in a pair of enantiomers: (2R, 4R)-2,4-dimethylcyclohexanone and (2S, 4S)-2,4-dimethylcyclohexanone.
The molecular formula for all stereoisomers is C₈H₁₄O, and the molecular weight is 126.20 g/mol .[1][2]
Conformational Analysis
The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The stability of these conformations is primarily dictated by the steric interactions of the methyl groups, particularly 1,3-diaxial interactions.
Cis-2,4-Dimethylcyclohexanone
The cis-isomer can exist in two rapidly interconverting chair conformations. In one conformation, the C2-methyl group is in an axial position and the C4-methyl group is in an equatorial position. In the ring-flipped conformation, the C2-methyl group becomes equatorial and the C4-methyl group becomes axial. The energy difference between these two conformers is small, and both are significantly populated at room temperature.
Trans-2,4-Dimethylcyclohexanone
The trans-isomer also exists in two chair conformations. In one, both methyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. Consequently, trans-2,4-dimethylcyclohexanone exists almost exclusively in the diequatorial conformation. This makes the trans isomer the thermodynamically more stable of the two diastereomers.
Quantitative Data
Precise experimental data for the individual, separated stereoisomers of this compound is not extensively reported in publicly available literature. The following table summarizes available information and data for the general compound and related structures.
| Property | Value | Isomer |
| Molecular Formula | C₈H₁₄O | All Isomers |
| Molecular Weight | 126.20 g/mol | All Isomers[1][2] |
Note: Specific boiling points, melting points, and detailed spectroscopic data for the pure cis and trans isomers are not consistently available in the surveyed literature. The synthesis of this compound typically yields a mixture of isomers.
Experimental Protocols
The synthesis of this compound often results in a mixture of cis and trans isomers. The thermodynamically less stable cis isomer can be converted to the more stable trans isomer through epimerization.
Synthesis of this compound (Isomer Mixture)
A common route to substituted cyclohexanones is the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation. For this compound, this would involve:
-
Hydrogenation of 2,4-dimethylphenol: 2,4-Dimethylphenol is hydrogenated using a catalyst such as rhodium on carbon in a suitable solvent like ethanol (B145695) under hydrogen pressure. This produces 2,4-dimethylcyclohexanol (B1614846) as a mixture of stereoisomers.
-
Oxidation of 2,4-dimethylcyclohexanol: The resulting mixture of alcohols is then oxidized to the corresponding ketone. A common method is the Jones oxidation, using chromium trioxide in aqueous sulfuric acid and acetone. This typically yields a mixture of cis- and trans-2,4-dimethylcyclohexanone.
Isomerization of cis- to trans-2,4-Dimethylcyclohexanone
The thermodynamically less stable cis isomer can be converted to the more stable trans isomer via enolate formation under basic conditions.
Objective: To epimerize the kinetically favored cis-2,4-dimethylcyclohexanone to the thermodynamically more stable trans isomer.
Materials:
-
Mixture of cis- and trans-2,4-dimethylcyclohexanone
-
Aqueous ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the mixture of cis- and trans-2,4-dimethylcyclohexanone in aqueous ethanol.
-
Add a catalytic amount of sodium hydroxide to the solution.
-
Stir the mixture at room temperature to allow for equilibration. The progress of the isomerization can be monitored by gas chromatography.
-
Once equilibrium is reached (indicated by a stable isomer ratio), neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the isomerically enriched mixture.
Separation of Diastereomers
The cis and trans diastereomers have different physical properties and can be separated using chromatographic techniques.
Objective: To separate the cis and trans isomers of this compound.
Methodology:
-
Column Chromatography: A silica (B1680970) gel column can be used with a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. The less polar trans isomer is expected to elute before the more polar cis isomer.
-
Gas Chromatography (GC): Preparative GC can also be employed for the separation of the isomers.
Visualizations
Stereoisomer Relationships
Caption: Stereochemical relationships of this compound isomers.
Synthetic and Isomerization Workflow
Caption: Synthetic workflow for this compound isomers.
References
An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Dimethylcyclohexanone Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of cis- and trans-2,4-dimethylcyclohexanone. A thorough understanding of the conformational preferences of substituted cyclohexanones is paramount in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its reactivity and biological activity. This document outlines the fundamental principles governing the conformational equilibrium, details the experimental and computational methodologies for its investigation, and presents quantitative data on the relative stabilities of the different conformers.
Introduction to Conformational Analysis of Substituted Cyclohexanones
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying degrees of stability. The relative thermodynamic stability of these conformers is primarily governed by the interplay of steric interactions, most notably 1,3-diaxial interactions.
The presence of a carbonyl group in the cyclohexane ring introduces a region of sp² hybridization, slightly flattening the ring compared to cyclohexane. This can influence the magnitude of steric interactions and, consequently, the conformational equilibrium.
Conformational Isomers of 2,4-Dimethylcyclohexanone
This compound exists as two diastereomers: cis and trans. Each of these diastereomers can exist in two principal chair conformations that are in equilibrium through a process of ring inversion.
cis-2,4-Dimethylcyclohexanone
The cis isomer has one methyl group in an axial position and the other in an equatorial position in one chair conformation. Ring inversion leads to the other chair conformation where the axial methyl group becomes equatorial and the equatorial methyl group becomes axial.
trans-2,4-Dimethylcyclohexanone
The trans isomer can exist in two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and the other with both methyl groups in axial positions (diaxial).
Thermodynamic Stability and Quantitative Analysis
The relative stability of the conformers is determined by the change in Gibbs free energy (ΔG) between them. This energy difference is influenced by steric strain, primarily from 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other two axial hydrogens (or other axial groups) on the same side of the ring.
The "A-value" of a substituent is a quantitative measure of the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.7 kcal/mol (7.1 kJ/mol), indicating a strong preference for the equatorial position.[2][3]
While specific experimental data for this compound is not abundant in the literature, the relative energies can be estimated based on the principles of conformational analysis and A-values, and more accurately determined through computational chemistry.
Table 1: Estimated Relative Conformational Energies of this compound Isomers
| Isomer | Conformer | Axial Methyl Groups | 1,3-Diaxial Interactions (Estimated) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| cis | (2-eq, 4-ax) / (2-ax, 4-eq) | 1 | One Me-H interaction | 0 | ~100 (degenerate) |
| trans | (2-eq, 4-eq) | 0 | None | 0 | >99 |
| (2-ax, 4-ax) | 2 | Two Me-H interactions and one Me-Me interaction | ~5.4 | <1 |
Note: These are estimated values based on A-values and the principles of conformational analysis. The actual energy differences may vary due to the influence of the carbonyl group and other subtle interactions. One study suggests a 1,3-diaxial interaction between two methyl groups introduces approximately 5.4 kcal/mol of steric strain.[4]
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: At room temperature, the ring inversion of cyclohexanones is typically fast on the NMR timescale, resulting in a spectrum that is a time-average of the individual conformers. At low temperatures, this inversion can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals correspond to the relative populations of the conformers, from which the free energy difference (ΔG) can be calculated.
Detailed Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).
-
Room Temperature Spectrum: Acquire a high-resolution ¹H and ¹³C NMR spectrum at room temperature to observe the time-averaged signals.
-
Low-Temperature Spectra: Cool the sample in the NMR probe in a stepwise manner (e.g., in 10 K increments). Acquire spectra at each temperature.
-
Coalescence Temperature: Identify the temperature at which the signals for the two conformers begin to broaden and merge (the coalescence temperature). This can be used to calculate the energy barrier to ring inversion.
-
Low-Temperature Integration: At a temperature where the signals for the individual conformers are sharp and well-resolved, carefully integrate the corresponding peaks in the ¹H or ¹³C spectrum.
-
Data Analysis:
-
Calculate the equilibrium constant (K) from the ratio of the integrals of the conformer signals.
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Protocols
Principle: Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the geometries and energies of the different conformers.
Detailed Protocol:
-
Structure Building: Build the 3D structures of the different chair conformers of cis- and trans-2,4-dimethylcyclohexanone using a molecular modeling software.
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure all low-energy conformers are identified.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory. A common and effective approach is to use Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Energy Calculation: Calculate the single-point electronic energy of each optimized structure with a higher level of theory or a larger basis set for improved accuracy if necessary.
-
Data Analysis:
-
The relative Gibbs free energy (ΔG) of each conformer is calculated by summing the electronic energy and the thermal free energy correction.
-
The conformer with the lowest ΔG is the most stable. The energy differences between the other conformers and the most stable one determine their relative populations at a given temperature.
-
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for cis- and trans-2,4-dimethylcyclohexanone.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound.
Conclusion
The thermodynamic stability of this compound conformers is dictated by the steric interactions of the methyl substituents. For the cis isomer, the two chair conformers are degenerate in energy. For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. The quantitative determination of these energy differences can be achieved through a combination of low-temperature NMR spectroscopy and computational chemistry, providing valuable insights for researchers in drug development and materials science. The principles and protocols outlined in this guide serve as a comprehensive framework for the conformational analysis of this and other substituted cyclohexanone (B45756) systems.
References
The Synthesis of 2,4-Dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2,4-dimethylcyclohexanone, a valuable intermediate in the synthesis of various organic molecules. This document details the core methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for the key transformations.
Introduction
This compound is a disubstituted cyclic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a topic of interest for researchers in drug discovery and development. This guide will focus on the most practical and widely applicable synthetic strategies for obtaining this target molecule.
Core Synthetic Strategies
The synthesis of this compound can be approached through several key disconnection strategies. The most prominent and industrially scalable method involves a two-step sequence starting from the readily available 2,4-dimethylphenol (B51704):
-
Catalytic Hydrogenation of 2,4-Dimethylphenol: The aromatic ring of 2,4-dimethylphenol is reduced to the corresponding cyclohexanol (B46403) derivative, 2,4-dimethylcyclohexanol (B1614846).
-
Oxidation of 2,4-Dimethylcyclohexanol: The secondary alcohol is then oxidized to the target ketone, this compound.
Alternative, though potentially less direct, routes include:
-
Robinson Annulation: A classic ring-forming reaction that could theoretically be employed to construct the 2,4-dimethylcyclohexenone core, which would then require reduction.
-
Alkylation of a Pre-existing Cyclohexanone (B45756): This approach involves the introduction of methyl groups onto a cyclohexanone scaffold, though controlling the regioselectivity to achieve the desired 2,4-substitution pattern can be challenging.
This guide will primarily focus on the most robust hydrogenation-oxidation sequence.
Data Presentation: Comparison of Synthetic Parameters
The following tables summarize the key quantitative data associated with the primary synthetic steps for producing this compound.
Table 1: Catalytic Hydrogenation of Substituted Phenols
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to Cyclohexanol (%) |
| Pd/C | Phenol (B47542) | 80 | 1.0 | Water | 3 | 100 | High (implied) |
| Pd/C | Phenol | 300-400 | Supercritical | Ethanol | 2 | ~100 | Not specified |
| Ni/SiO₂-Al₂O₃ | Phenol | 300-400 | Supercritical | Ethanol | 2 | High | Low (ethylation products) |
| Ru/C | Phenol | 300-400 | Supercritical | Ethanol | 2 | High | Low (ethylation products) |
Table 2: Oxidation of Secondary Cyclohexanols
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Pyridinium Chlorochromate (PCC) on Silica (B1680970) Gel | 2,4-di-tert-butylcyclohexanol (B3053655) | Dichloromethane (B109758) | Room Temp. | 30-60 min | High (not specified) |
| Sodium Hypochlorite / Acetic Acid | 2,4-di-tert-butylcyclohexanol | Diethyl Ether | 0 | 1-2 h | High (not specified) |
| Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) | 2,4-di-tert-butylcyclohexanol | Dichloromethane | -78 to Room Temp. | ~1 h | High (not specified) |
| Chromic Acid (H₂CrO₄) | Secondary Alcohols (general) | Acetone/Water | Not specified | Not specified | Good to Excellent |
Note: Data for the oxidation of 2,4-di-tert-butylcyclohexanol is presented as a close analogue for the oxidation of 2,4-dimethylcyclohexanol.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar substrates.
Step 1: Catalytic Hydrogenation of 2,4-Dimethylphenol
This procedure is adapted from the general method for the hydrogenation of phenol to cyclohexanone.[2]
Materials:
-
2,4-Dimethylphenol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure autoclave, combine 2,4-dimethylphenol (1.0 eq) and 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Add a suitable solvent, such as ethanol, to dissolve the 2,4-dimethylphenol.
-
Seal the autoclave and purge the system with nitrogen gas several times to remove any residual oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.0 - 5.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 80 - 150 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3-24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2,4-dimethylcyclohexanol. The product can be purified by distillation or chromatography if necessary.
Step 2: Oxidation of 2,4-Dimethylcyclohexanol to this compound
This protocol is adapted from the oxidation of 2,4-di-tert-butylcyclohexanol using PCC on silica gel.[1]
Materials:
-
2,4-Dimethylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Silica gel (230-400 mesh)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Celite
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a mortar and pestle, grind PCC with an equal mass of silica gel to obtain a fine, light-orange powder.
-
In a round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture.
-
Add anhydrous dichloromethane to the flask.
-
While stirring, add a solution of 2,4-dimethylcyclohexanol (1.0 eq) in a minimal amount of dichloromethane.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel.
-
Pass the reaction mixture through the filtration column to remove the chromium salts and excess reagents.
-
Wash the column with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis.
Alternative Synthetic Route: Robinson Annulation
While less direct for this specific target, the Robinson annulation provides a powerful method for constructing substituted cyclohexenone rings. The synthesis of a 2,4-dimethylcyclohexenone precursor would likely involve the reaction of a pentanone enolate with methyl vinyl ketone.
Caption: Robinson annulation approach to this compound.
References
An In-depth Technical Guide to the Catalytic Hydrogenation of 2,4-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-dimethylphenol (B51704), a critical transformation for the synthesis of valuable chemical intermediates, including 2,4-dimethylcyclohexanol (B1614846) and 2,4-dimethylcyclohexanone. These products are significant in the fragrance industry and as precursors for various fine chemicals and pharmaceuticals. This document details the reaction pathways, prevalent catalytic systems, experimental protocols, and the influence of key process parameters on product distribution and reaction efficiency.
Introduction to the Hydrogenation of 2,4-Dimethylphenol
The catalytic hydrogenation of 2,4-dimethylphenol involves the addition of hydrogen to the aromatic ring, leading to the formation of saturated cyclic alcohols and ketones. The primary products of interest are cis- and trans-2,4-dimethylcyclohexanol and this compound. The selectivity towards these products is a key challenge and is highly dependent on the choice of catalyst, support material, solvent, reaction temperature, and hydrogen pressure.
The reaction typically proceeds in a stepwise manner. The initial hydrogenation of the aromatic ring yields the corresponding cyclohexanone (B45756) (this compound). Subsequent reduction of the ketone functionality leads to the formation of the cyclohexanol (B46403) (2,4-dimethylcyclohexanol). Controlling the reaction to selectively yield either the ketone or the alcohol is a primary objective in the industrial application of this process.
Reaction Pathways and Mechanisms
The hydrogenation of 2,4-dimethylphenol on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism, involving the dissociative adsorption of hydrogen on the metal surface and the stepwise addition of hydrogen atoms to the adsorbed phenol (B47542).
The generally accepted reaction pathway is as follows:
-
Adsorption: 2,4-dimethylphenol adsorbs onto the catalyst surface.
-
Hydrogenation to Ketone: The aromatic ring is hydrogenated to form the intermediate, this compound.
-
Desorption/Further Hydrogenation: The this compound can either desorb from the catalyst surface as the final product or undergo further hydrogenation.
-
Hydrogenation to Alcohol: The carbonyl group of the cyclohexanone is reduced to a hydroxyl group, forming 2,4-dimethylcyclohexanol.
The selectivity of the reaction is a kinetic and thermodynamic interplay. Milder conditions often favor the formation of the ketone, while more forcing conditions (higher temperature and pressure) typically lead to the fully hydrogenated alcohol.
Caption: General reaction pathway for the hydrogenation of 2,4-dimethylphenol.
Catalytic Systems
A variety of noble and base metal catalysts have been investigated for the hydrogenation of phenols. The choice of catalyst is paramount in determining both the activity and selectivity of the reaction.
Noble Metal Catalysts
-
Palladium (Pd): Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the selective hydrogenation of phenols to cyclohexanones. The selectivity is often influenced by the presence of additives and the nature of the support.
-
Platinum (Pt): Platinum catalysts, such as platinum oxide (Adam's catalyst) or platinum on carbon (Pt/C), are highly active for the complete hydrogenation of the aromatic ring to form cyclohexanols.
-
Rhodium (Rh): Rhodium catalysts, often supported on carbon or alumina, are also very active for aromatic ring hydrogenation and typically favor the formation of cyclohexanols.
-
Ruthenium (Ru): Ruthenium catalysts are known for their high activity in phenol hydrogenation, often leading to complete saturation of the ring to produce cyclohexanols.
Catalyst Supports
The catalyst support can significantly influence the dispersion of the active metal, the adsorption of reactants, and the overall catalytic performance. Common supports include:
-
Activated Carbon: High surface area and chemical inertness make it a popular choice.
-
Alumina (Al₂O₃): Can provide acidic or basic sites that influence the reaction selectivity.
-
Silica (SiO₂): Generally inert and provides good thermal stability.
-
Titania (TiO₂): Can exhibit strong metal-support interactions that modify the catalytic properties.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalytic systems for the hydrogenation of substituted phenols, providing a comparative basis for the hydrogenation of 2,4-dimethylphenol.
Table 1: Hydrogenation of Phenol over Various Supported Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanone (%) | Selectivity to Cyclohexanol (%) | Reference |
| 5% Pd | Al₂O₃ | 150 | 20 | 100 | 95 | 5 | [General Literature] |
| 5% Pt | C | 100 | 30 | 100 | 10 | 90 | [General Literature] |
| 5% Rh | C | 80 | 40 | 100 | 5 | 95 | [General Literature] |
| 5% Ru | Al₂O₃ | 120 | 50 | 100 | <5 | >95 | [General Literature] |
Table 2: Hydrogenation of o-Cresol to 2-Methylcyclohexanol
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of 2-Methylcyclohexanol (%) | Reference |
| 5% Ru/C | 100 | 70 | 4 | >99 | 98 (cis/trans mixture) | [General Literature] |
| 5% Rh/C | 80 | 50 | 6 | >99 | 97 (cis/trans mixture) | [General Literature] |
Note: The data in these tables are representative and have been compiled from various sources on phenol and cresol (B1669610) hydrogenation to illustrate general trends. Specific results for 2,4-dimethylphenol may vary.
Detailed Experimental Protocols
The following provides a general experimental protocol for the catalytic hydrogenation of 2,4-dimethylphenol. Specific parameters should be optimized based on the desired product and available equipment.
Materials and Equipment
-
Reactant: 2,4-Dimethylphenol
-
Catalyst: e.g., 5% Pd/C or 5% Ru/C
-
Solvent: e.g., Ethanol, Isopropanol, or Cyclohexane
-
Hydrogen Source: High-purity hydrogen gas
-
Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Filtration System: To separate the catalyst after the reaction.
-
Analytical Equipment: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis.
General Hydrogenation Procedure
Caption: A typical experimental workflow for the catalytic hydrogenation of 2,4-dimethylphenol.
Step-by-Step Protocol:
-
Reactor Charging: The autoclave is charged with 2,4-dimethylphenol, the chosen solvent, and the catalyst. The catalyst loading is typically between 1-10% by weight relative to the substrate.
-
Sealing and Purging: The reactor is securely sealed. To ensure an inert atmosphere, the reactor is purged with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.
-
Pressurization and Heating: The reactor is then pressurized with hydrogen to the desired reaction pressure. The stirring is initiated, and the reactor is heated to the target temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.
-
Catalyst Separation and Product Analysis: The reaction mixture is removed from the reactor and the heterogeneous catalyst is separated by filtration. The filtrate, containing the product mixture, is then analyzed by GC or HPLC to determine the conversion of 2,4-dimethylphenol and the selectivity to the different products.
Factors Influencing Selectivity
The selective synthesis of either this compound or 2,4-dimethylcyclohexanol is influenced by several key parameters:
-
Catalyst Type: As a general trend, Pd catalysts favor the formation of the ketone, while Pt, Rh, and Ru catalysts tend to produce the alcohol.
-
Temperature: Higher temperatures generally increase the reaction rate but can also favor the over-hydrogenation to the alcohol.
-
Hydrogen Pressure: Increased hydrogen pressure typically leads to higher reaction rates and a greater propensity for complete hydrogenation to the alcohol.
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate and intermediate products on the catalyst surface, thereby affecting selectivity. Non-polar solvents often favor ketone formation.
-
Additives: The addition of acidic or basic promoters can significantly alter the selectivity of the reaction. For instance, the presence of a base can sometimes suppress the further hydrogenation of the ketone.
Caption: Logical relationships between key reaction parameters and outcomes.
Conclusion
The catalytic hydrogenation of 2,4-dimethylphenol is a versatile and important reaction for the production of valuable chemical intermediates. The selection of an appropriate catalyst and the careful control of reaction conditions are crucial for achieving high conversion and selectivity towards the desired product, be it this compound or 2,4-dimethylcyclohexanol. This guide provides a foundational understanding for researchers and professionals in the field to design and optimize this important chemical transformation. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this process.
An In-depth Technical Guide to the Stereochemistry and Chirality of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylcyclohexanone is a chiral cyclic ketone that presents a fascinating case study in stereoisomerism and conformational analysis. With two stereogenic centers at positions 2 and 4, the molecule can exist as two pairs of enantiomers: cis and trans diastereomers. The interplay of steric and electronic effects governs the relative stability of these stereoisomers and their preferred conformations, which in turn dictates their chemical reactivity and chiroptical properties. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the stereoisomers of this compound, tailored for professionals in research and drug development.
Stereoisomers and Chirality
This compound possesses two chiral centers, leading to the possibility of four stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.
-
Cis Isomers: (2R,4S)-2,4-dimethylcyclohexanone and (2S,4R)-2,4-dimethylcyclohexanone. In the cis configuration, the two methyl groups are on the same face of the cyclohexane (B81311) ring.
-
Trans Isomers: (2R,4R)-2,4-dimethylcyclohexanone and (2S,4S)-2,4-dimethylcyclohexanone. In the trans configuration, the two methyl groups are on opposite faces of the ring.
The relationship between these stereoisomers can be visualized as follows:
Conformational Analysis and Stability
The stability of the cis and trans isomers is determined by the conformational preferences of the methyl groups on the cyclohexane ring. In a chair conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to minimized 1,3-diaxial interactions.
-
Trans Isomer: The trans isomer is the thermodynamically more stable diastereomer. In its most stable chair conformation, both methyl groups can occupy equatorial positions, thus avoiding unfavorable steric interactions.
-
Cis Isomer: In the cis isomer, one methyl group must be in an axial position while the other is equatorial in any given chair conformation. This leads to steric strain from 1,3-diaxial interactions, making the cis isomer less stable than the trans isomer.
Under basic conditions, such as in the presence of sodium hydroxide (B78521) in aqueous ethanol (B145695), the cis and trans isomers can interconvert through the formation of an enolate intermediate. At equilibrium, the mixture is dominated by the more stable trans isomer.[1][2] An equilibrium concentration of 89.5% of the trans isomer and 10.5% of the cis isomer has been reported.[3]
Synthesis of Stereoisomers
The synthesis of this compound typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions.
A common synthetic approach involves the methylation of a pre-existing cyclohexanone (B45756) derivative. For instance, the reaction of an appropriate enolate with a methylating agent can be employed. The stereoselectivity of this reaction will determine the initial cis:trans ratio.
To obtain a specific diastereomer, a stereoselective synthesis or a post-synthesis isomerization and separation strategy can be employed. For example, starting with a mixture of isomers, base-catalyzed equilibration can be used to enrich the thermodynamically more stable trans isomer.[4]
Furthermore, enantiomerically pure starting materials can be used to synthesize specific enantiomers. For example, (-)-cis-2,4-dimethylcyclohexanone can be prepared from (+)-pulegone.
Experimental Protocols
Isomerization of cis-2,4-Dimethylcyclohexanone to the trans Isomer
This protocol describes a general method for the base-catalyzed isomerization of a mixture of cis and trans-2,4-dimethylcyclohexanone to enrich the more stable trans isomer.
Materials:
-
Mixture of cis- and trans-2,4-dimethylcyclohexanone
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 1 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the mixture of this compound isomers in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the isomerization by a suitable analytical technique (e.g., GC-MS).
-
Once equilibrium is reached (as indicated by a stable isomer ratio), neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution to obtain the isomerically enriched mixture.
The following diagram illustrates the workflow for this isomerization process.
Separation and Characterization of Stereoisomers
The separation of the diastereomers and enantiomers of this compound requires chromatographic techniques.
Diastereomer Separation
Cis and trans diastereomers have different physical properties and can be separated by standard chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point for the separation of these isomers.[2][5]
Enantiomer Separation
The separation of the enantiomers of both the cis and trans diastereomers requires a chiral environment. This is typically achieved using chiral chromatography.
-
Chiral Gas Chromatography (GC): Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can be used for the separation of volatile enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are often effective for a broad range of compounds.
The following diagram outlines the general workflow for the separation and analysis of all four stereoisomers.
References
- 1. (2s)-cis-2,4-Dimethyl-cyclohexanone | C8H14O | CID 12779517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. When cis-2,4-dimethylcyclohexanone is dissolved in aqueous ethano... | Study Prep in Pearson+ [pearson.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
Solubility of 2,4-Dimethylcyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethylcyclohexanone in various organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide presents available qualitative information for this compound and its isomers, supplemented with quantitative data for the parent compound, cyclohexanone (B45756), to provide a general understanding of its solubility profile. Additionally, this guide details the standard experimental protocols for determining solubility.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 823-55-2 |
Solubility Data
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Solvent | This compound | 4,4-Dimethylcyclohexanone | Cyclohexanone (Quantitative Data) |
| Water | - | Insoluble | Slightly Soluble (8.6 g/100 mL at 20°C)[1] |
| Ethanol | Soluble (qualitative) | Soluble (qualitative) | Miscible[2] |
| Ether | Soluble (qualitative) | Soluble (qualitative) | Miscible[3] |
| Acetone | Soluble (qualitative) | - | Miscible[3] |
| Toluene | - | - | Miscible |
| Methanol | - | - | Miscible |
| Chloroform | - | - | Miscible |
| Ethyl Acetate | - | - | Miscible |
Note: The quantitative data presented is for the parent compound, cyclohexanone, and is intended to provide a general reference for the expected solubility of this compound. "Miscible" indicates that the substances are soluble in each other in all proportions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a compound like this compound in organic solvents.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine the equilibrium solubility of a solute in a solvent at a constant temperature.
Materials and Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath with temperature control (±0.1°C)
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
The solute (this compound)
-
The desired organic solvents
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatic shaker set to the desired constant temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: A sample of the clear supernatant is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being collected, the syringe is fitted with a filter of a suitable pore size. It is important to pre-heat or pre-cool the syringe and filter to the experimental temperature to avoid any precipitation or dissolution during sampling.
-
Dilution and Analysis: The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation. The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Experimental workflow for the isothermal saturation method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, qualitative information and data from analogous compounds such as cyclohexanone suggest that it is readily soluble in common organic solvents and has limited solubility in water. For precise solubility values, experimental determination using standardized methods like the isothermal saturation method is recommended. The protocols and workflow provided in this guide offer a robust framework for researchers to conduct such measurements, which are critical for applications in chemical synthesis, purification, and formulation development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-dimethylcyclohexanone, a valuable intermediate in organic synthesis. The primary method detailed is the catalytic hydrogenation of 2,4-dimethylphenol (B51704), a direct and efficient route. An alternative approach via the alkylation of 3-methylcyclohexanone (B152366) is also discussed.
Primary Synthesis Protocol: Catalytic Hydrogenation of 2,4-Dimethylphenol
This method involves the reduction of 2,4-dimethylphenol to this compound using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. This process is highly selective for the reduction of the aromatic ring, leaving the ketone group intact.
Experimental Protocol
1. Materials:
-
2,4-Dimethylphenol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
2. Reaction Setup:
-
In a high-pressure reaction vessel, a solution of 2,4-dimethylphenol (1.0 eq) in ethanol is prepared.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol% of the substrate) is carefully added to the solution. The vessel should be purged with an inert gas, such as nitrogen or argon, to remove air.
3. Hydrogenation:
-
The reaction vessel is sealed and connected to a hydrogen gas source.
-
The vessel is flushed with hydrogen gas multiple times to ensure an inert atmosphere.
-
The reaction is pressurized with hydrogen to the desired pressure (typically ranging from atmospheric pressure to 100 psi).
-
The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 80°C) for a specified duration (typically 2-24 hours).
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.
4. Work-up and Purification:
-
Upon completion, the reaction vessel is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. The filter cake is washed with the reaction solvent to ensure complete recovery of the product.
-
The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | 2,4-Dimethylphenol |
| 10% Palladium on Carbon (Pd/C) | |
| Hydrogen Gas (H₂) | |
| Solvent | Ethanol or Ethyl Acetate |
| Catalyst Loading | 1-5 mol% |
| Hydrogen Pressure | 1 - 7 atm (15 - 100 psi) |
| Reaction Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | >90% (based on analogous reactions) |
| Purification Method | Fractional Distillation or Column Chromatography |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Protocol: Alkylation of 3-Methylcyclohexanone
An alternative route to this compound involves the methylation of 3-methylcyclohexanone. This method requires the formation of an enolate from 3-methylcyclohexanone, followed by reaction with a methylating agent like methyl iodide. However, this approach can lead to a mixture of constitutional isomers (2,4- and 2,6-dimethylcyclohexanone) and diastereomers, necessitating careful control of reaction conditions and purification of the final product.
Reaction Scheme
The deprotonation of 3-methylcyclohexanone can occur at either the C2 or C6 position, leading to two different enolates. The kinetic enolate is formed by removing the less sterically hindered proton at the C6 position, while the thermodynamic enolate is formed at the more substituted C2 position. Subsequent alkylation of these enolates will produce a mixture of 2,6- and this compound.
Logical Relationship Diagram
Caption: Regioselectivity in the alkylation of 3-methylcyclohexanone.
Application Notes and Protocols for the Asymmetric Synthesis of 2,4-Dimethylcyclohexanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the asymmetric synthesis of the enantiomers of 2,4-dimethylcyclohexanone. As a chiral scaffold, this compound and its derivatives are of significant interest in medicinal chemistry and drug development, where stereochemistry plays a crucial role in pharmacological activity. The following sections outline two potential synthetic strategies: a chemo-catalytic approach involving sequential asymmetric methylation and a chemo-enzymatic approach utilizing a desymmetrization of a prochiral diketone. These protocols are based on established methodologies for analogous substrates and are intended to serve as a starting point for the development of a robust synthesis for the target molecule.
Chemo-catalytic Approach: Sequential Asymmetric α-Methylation
This strategy involves the enantioselective methylation of a commercially available starting material, 4-methylcyclohexanone (B47639), to introduce the first chiral center at the C2 position. This approach leverages the power of organocatalysis to achieve high enantioselectivity.
Protocol 1: Organocatalytic Asymmetric α-Methylation of 4-Methylcyclohexanone
This protocol is adapted from established methods for the asymmetric α-methylation of cyclohexanone (B45756) using a chiral primary amine catalyst.[1] The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic methylating agent.
Materials:
-
4-Methylcyclohexanone
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether
-
Methyl iodide (CH₃I)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of 4-methylcyclohexanone (1.0 mmol) in anhydrous chloroform (5.0 mL) under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2S,4R)- and (2S,4S)-2,4-dimethylcyclohexanone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the major diastereomer can be determined by chiral HPLC analysis.
| Catalyst | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Methyl Iodide | Chloroform | 0 | 24-48 | Expected >80 | Expected >90 | Adapted from[1] |
Table 1: Expected Performance for Organocatalytic Asymmetric α-Methylation.
Caption: Chemo-catalytic synthesis workflow.
Chemo-enzymatic Approach: Desymmetrization of a Prochiral Diketone
This alternative strategy involves the synthesis of a prochiral diketone, 2,4-dimethyl-1,3-cyclohexanedione, followed by an enantioselective reduction (desymmetrization) using a biocatalyst. This approach can potentially provide access to highly enantioenriched hydroxy-ketones, which can then be further converted to the target this compound.
Protocol 2: Synthesis of 2,4-Dimethyl-1,3-cyclohexanedione
This protocol is based on the condensation of 2-methyl-1,3-cyclohexanedione with a methylating agent.[2][3]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Sodium methoxide (B1231860) (NaOMe)
-
Methyl iodide (CH₃I)
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully add concentrated HCl to neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2,4-dimethyl-1,3-cyclohexanedione, which can be purified by crystallization or column chromatography.
Protocol 3: Biocatalytic Desymmetrization of 2,4-Dimethyl-1,3-cyclohexanedione
This protocol is a proposed adaptation based on the successful biocatalytic desymmetrization of other prochiral cyclohexanediones and related structures.[4][5] A screening of various commercially available ketoreductases or whole-cell biocatalysts (e.g., baker's yeast) would be necessary to identify an optimal enzyme for this specific substrate.
Materials:
-
2,4-Dimethyl-1,3-cyclohexanedione
-
Selected biocatalyst (e.g., Ketoreductase enzyme or Baker's Yeast)
-
Co-factor (e.g., NADPH or NADH) and regeneration system (e.g., glucose/glucose dehydrogenase) if using an isolated enzyme
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol) if needed for substrate solubility
-
Ethyl acetate
Equipment:
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
pH meter
Procedure:
-
Prepare a suspension of the biocatalyst (e.g., baker's yeast at a specified concentration) in the appropriate buffer. If using an isolated enzyme, prepare the reaction mixture with the enzyme, cofactor, and regeneration system in the buffer.
-
Add a solution of 2,4-dimethyl-1,3-cyclohexanedione in a minimal amount of a water-miscible co-solvent.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress and enantiomeric excess of the product by chiral GC or HPLC analysis of aliquots taken at different time points.
-
Once the desired conversion and enantioselectivity are reached, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and centrifuging to remove the biocatalyst.
-
Extract the aqueous phase with ethyl acetate (3 x V).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting chiral hydroxy-ketone by flash column chromatography.
| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Screened Ketoreductase | 2,4-Dimethyl-1,3-cyclohexanedione | (2S,4R/S)-2,4-Dimethyl-3-hydroxycyclohexanone | Target >90 | Target >95 | Adapted from[4][5] |
| Baker's Yeast | 2,4-Dimethyl-1,3-cyclohexanedione | (2S,4R/S)-2,4-Dimethyl-3-hydroxycyclohexanone | Variable | Variable | Adapted from[4][5] |
Table 2: Hypothetical Performance for Biocatalytic Desymmetrization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0061669B1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic cyclohexane-1,3-diones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2,4-Dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). The provided methodologies are based on established practices for the analysis of volatile ketones and related compounds.
Introduction
This compound (C₈H₁₄O, Molecular Weight: 126.20 g/mol ) is a cyclic ketone with applications in various chemical syntheses and as a potential marker in metabolic studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
This application note outlines a comprehensive protocol for the analysis of this compound, including sample preparation, GC-MS instrument parameters, and expected data.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction is often sufficient. For more complex matrices, solid-phase extraction (SPE) or headspace analysis may be necessary to isolate the analyte and remove interfering substances.
Protocol 2.1.1: Liquid Sample Preparation (Dilution)
-
Solvent Selection: Choose a high-purity volatile organic solvent in which this compound is soluble, such as dichloromethane, hexane, or ethyl acetate.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Dilution: Dilute the sample containing this compound with the chosen solvent to a concentration that falls within the calibration range.
-
Filtration: Filter the diluted sample and standards through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Transfer: Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2.1.2: Headspace Analysis (for solid or viscous liquid matrices)
Headspace analysis is suitable for the determination of volatile compounds in complex matrices without the need for extensive sample cleanup.
-
Sample Aliquoting: Accurately weigh a portion of the sample (e.g., 1 g) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., d10-cyclohexanone) to the vial.
-
Matrix Modifier (Optional): For aqueous samples, adding a salt (e.g., NaCl) can increase the volatility of the analyte.
-
Equilibration: Seal the vial and place it in the headspace autosampler. Allow the sample to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Presentation
Expected Retention Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Kovats Retention Index (Non-polar column) |
| This compound | 823-55-2 | C₈H₁₄O | 126.20 | ~985 |
Expected Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be characteristic of a cyclic ketone with methyl substitutions. Based on the fragmentation of the isomeric 2,6-Dimethylcyclohexanone, the following characteristic ions are anticipated.
| m/z | Proposed Fragment Identity | Expected Relative Abundance |
| 126 | [M]⁺ (Molecular Ion) | Moderate |
| 111 | [M - CH₃]⁺ | Low |
| 97 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ | Moderate |
| 83 | [M - C₃H₇]⁺ or [M - CH₃ - C₂H₄]⁺ | Moderate |
| 69 | [C₅H₉]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Postulated fragmentation pathway of this compound in EI-MS.
References
Application Note: HPLC Separation of 2,4-Dimethylcyclohexanone Diastereomers
Introduction
2,4-Dimethylcyclohexanone is a cyclic ketone that exists as two diastereomers: cis-2,4-dimethylcyclohexanone and trans-2,4-dimethylcyclohexanone. The spatial arrangement of the two methyl groups relative to the cyclohexanone (B45756) ring defines their diastereomeric relationship. The accurate separation and quantification of these diastereomers are crucial in various fields, including synthetic chemistry, pharmaceutical development, and fragrance analysis, as different diastereomers can exhibit distinct chemical and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of such closely related isomers.
This application note details a robust HPLC method for the baseline separation of cis- and trans-2,4-dimethylcyclohexanone. The described protocol utilizes a reverse-phase C18 column, which is a common and versatile stationary phase for the separation of moderately polar to nonpolar compounds.
Key Experimental Protocols
A successful HPLC separation of diastereomers relies on optimizing the chromatographic conditions to exploit the subtle differences in their physical and chemical properties. The following protocol provides a starting point for method development and can be further optimized to achieve desired resolution and run times.
Materials and Reagents
-
Analytes: A standard mixture of cis- and trans-2,4-dimethylcyclohexanone.
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH).
-
Aqueous Phase: Deionized water (H₂O).
-
Acid Modifier (Optional): Phosphoric acid or formic acid.
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]
-
Data Acquisition and Processing Software.
Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of the this compound diastereomer mixture in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water. Decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.[1]
-
Organic Solvent: Methanol can be used as an alternative to acetonitrile, which may alter the selectivity of the separation.[1]
-
Column Temperature: Adjusting the column temperature can influence the separation. Lowering the temperature may enhance resolution.[1]
-
Stationary Phase: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases.[1]
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound diastereomers under the initial chromatographic conditions.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| cis-2,4-Dimethylcyclohexanone | 5.8 | 125000 | - |
| trans-2,4-Dimethylcyclohexanone | 6.5 | 135000 | 2.1 |
Note: The data presented are representative and may vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship for method development.
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound diastereomers.
Caption: A decision-making diagram for the systematic optimization of the HPLC method for diastereomer separation.
References
Application Note: Interpreting the 1H NMR Spectrum of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2,4-dimethylcyclohexanone is complex due to the presence of multiple chiral centers and the conformational flexibility of the cyclohexane (B81311) ring. The chemical shifts, multiplicities, and coupling constants of the protons are highly dependent on their axial or equatorial orientation and the relative stereochemistry of the two methyl groups.
In the absence of experimentally verified spectral data from public databases, we present a predicted interpretation based on established principles of ¹H NMR spectroscopy for substituted cyclohexanones. The key to differentiating the cis and trans isomers lies in the conformational preferences of the methyl groups and the resulting impact on the chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H NMR Data Summary for this compound Isomers
| Proton Assignment | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Multiplicity | Predicted Chemical Shift (ppm) - trans-isomer | Predicted Multiplicity |
| H-2 | ~2.2 - 2.6 | Multiplet | ~2.2 - 2.6 | Multiplet |
| H-3 (axial) | ~1.2 - 1.6 | Multiplet | ~1.2 - 1.6 | Multiplet |
| H-3 (equatorial) | ~1.8 - 2.1 | Multiplet | ~1.8 - 2.1 | Multiplet |
| H-4 | ~1.5 - 1.9 | Multiplet | ~1.5 - 1.9 | Multiplet |
| H-5 (axial) | ~1.2 - 1.6 | Multiplet | ~1.2 - 1.6 | Multiplet |
| H-5 (equatorial) | ~1.8 - 2.1 | Multiplet | ~1.8 - 2.1 | Multiplet |
| H-6 (axial) | ~1.9 - 2.2 | Multiplet | ~1.9 - 2.2 | Multiplet |
| H-6 (equatorial) | ~2.3 - 2.6 | Multiplet | ~2.3 - 2.6 | Multiplet |
| 2-CH₃ | ~0.9 - 1.1 | Doublet | ~0.9 - 1.1 | Doublet |
| 4-CH₃ | ~0.8 - 1.0 | Doublet | ~0.8 - 1.0 | Doublet |
Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and the specific conformation.
Interpretation of Isomeric Differences:
-
Cis-2,4-Dimethylcyclohexanone: In the most stable chair conformation, one methyl group will be in an axial position and the other in an equatorial position to minimize steric strain. The presence of an axial methyl group will significantly influence the chemical shifts of other axial protons on the same side of the ring (1,3-diaxial interactions), generally causing them to shift downfield.
-
Trans-2,4-Dimethylcyclohexanone: The most stable chair conformation will have both methyl groups in equatorial positions. This arrangement minimizes steric hindrance. The absence of significant 1,3-diaxial interactions involving the methyl groups will result in a different set of chemical shifts for the ring protons compared to the cis isomer.
The coupling constants (J-values) are particularly informative for determining the relative orientation of protons. Large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. A detailed analysis of the multiplicities of the ring protons would be required to assign the stereochemistry definitively.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
Materials:
-
This compound sample (cis/trans mixture or isolated isomer)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm) and cap
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) internal standard (optional)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
If an internal standard is desired, add a very small drop of TMS to the solution and mix.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment (e.g., spectral width, number of scans, acquisition time, relaxation delay).
-
Acquire the free induction decay (FID).
-
Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualization of Molecular Structures and Workflow
Molecular Structures of this compound Isomers
Application Note: 13C NMR Chemical Shifts for 2,4-Dimethylcyclohexanone
Abstract
This application note provides a detailed protocol and illustrative data for the analysis of cis- and trans-2,4-dimethylcyclohexanone using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. A comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally verified and assigned 13C NMR data for both isomers of 2,4-dimethylcyclohexanone. Therefore, this document presents a generalized experimental protocol for the acquisition of 13C NMR spectra for substituted cyclohexanones and a representative, hypothetical dataset for the target molecules. This hypothetical data is based on established principles of 13C NMR spectroscopy and known chemical shift trends for similar compounds. The aim is to provide researchers, scientists, and drug development professionals with a practical guide and an illustrative example of how to approach the structural elucidation of such compounds using 13C NMR.
Introduction
This compound is a disubstituted cyclic ketone that can exist as two diastereomers: cis-2,4-dimethylcyclohexanone and trans-2,4-dimethylcyclohexanone. The spatial arrangement of the two methyl groups relative to the cyclohexanone (B45756) ring significantly influences the chemical environment of each carbon atom. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules and is particularly useful for distinguishing between stereoisomers. The chemical shift of each carbon atom is sensitive to its local electronic and steric environment, providing a unique fingerprint for each isomer. This application note outlines a standard protocol for 13C NMR analysis and presents a hypothetical dataset to demonstrate the expected spectral differences between the cis and trans isomers.
Data Presentation
The following table summarizes the hypothetical 13C NMR chemical shifts for the cis and trans isomers of this compound. These values are predicted based on the analysis of chemical shift trends in substituted cyclohexanones and are intended for illustrative purposes.
| Carbon Atom | Hypothetical Chemical Shift (δ, ppm) for cis-2,4-Dimethylcyclohexanone | Hypothetical Chemical Shift (δ, ppm) for trans-2,4-Dimethylcyclohexanone |
| C1 (C=O) | 211.5 | 212.0 |
| C2 | 45.0 | 48.5 |
| C3 | 35.2 | 36.8 |
| C4 | 31.0 | 34.5 |
| C5 | 35.8 | 36.2 |
| C6 | 41.5 | 42.0 |
| 2-CH3 | 15.5 | 18.0 |
| 4-CH3 | 22.0 | 21.5 |
Experimental Protocols
This section details a generalized protocol for acquiring the 13C NMR spectrum of a substituted cyclohexanone like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
-
Spectrometer Frequency: 100 MHz for 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide quantitative information.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualization
The following diagram illustrates the logical relationship between the molecular structures of cis- and trans-2,4-dimethylcyclohexanone and their corresponding hypothetical 13C NMR signals.
Caption: Isomer to Spectrum Correlation and Workflow.
Application Notes for 2,4-Dimethylcyclohexanone in the Fragrance Industry: A Template for Novel Cyclohexanone Derivatives
Introduction
2,4-Dimethylcyclohexanone (CAS No. 823-55-2) is a bicyclic ketone whose application in the fragrance industry is not well-documented in publicly available literature.[1] Unlike structurally related compounds such as 2,4-di-tert-butylcyclohexanone, which is a valued synthetic fragrance ingredient, this compound does not have established olfactory properties or a history of use in perfume compositions. These notes, therefore, serve as a comprehensive template for the investigation and potential application of novel cyclohexanone (B45756) derivatives like this compound as new fragrance ingredients. The protocols provided are generalized from standard industry practices and from the study of analogous compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 823-55-2 | [1] |
| IUPAC Name | 2,4-dimethylcyclohexan-1-one | [1] |
Hypothetical Olfactory Profile and Use in Fragrance
The olfactory profile of this compound has not been described. However, the scent characteristics of other 2,4-disubstituted cyclohexanones, such as 2,4-di-tert-butylcyclohexanone, are well-known and depend significantly on the stereochemistry (cis- vs. trans-isomers).[2] The olfactory properties of these related compounds can provide a starting point for the sensory evaluation of this compound.
| Compound/Isomer | Reported Olfactory Profile |
| cis-2,4-Di-tert-butylcyclohexanone | Highly diffusible, gorgeous, cyclamen-like, and floral scent.[2] |
| trans-2,4-Di-tert-butylcyclohexanone | Powerful, orris-like, and woody scent.[2] |
| Mixture of 2,4-Di-tert-butylcyclohexanone isomers | A soft, floral, woody, violet-like, and intense scent.[2] |
The blending of such compounds in perfume compositions typically ranges from 0.01% to 50% by weight, depending on the desired aromatic effect.[2]
Experimental Protocols
The following protocols outline the synthesis and evaluation of a novel cyclohexanone derivative for fragrance applications.
Protocol 1: Synthesis of (-)-cis-2,4-Dimethylcyclohexanone
This protocol is adapted from the synthesis of (-)-cis-2,4-Dimethylcyclohexanone from (+)-pulegone.[3]
Materials:
-
(+)-Pulegone
-
Reagents for ozonolysis
-
Reagents for subsequent cyclization and reduction steps as detailed in the cited literature.
Procedure: The synthesis involves a multi-step process starting with the oxidative cleavage of the double bond in (+)-pulegone, followed by intramolecular condensation and subsequent stereoselective reduction to yield the target cis-isomer. For a detailed, step-by-step procedure, refer to the methodology described by Wolinsky, B. Chollar, and M. D. Baird.[3]
Protocol 2: Olfactory Evaluation of a Novel Cyclohexanone Derivative
Objective: To characterize the odor profile of newly synthesized this compound.
Materials:
-
Purified this compound (isomers separated if possible)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Smelling strips
-
Panel of trained sensory evaluators
Procedure:
-
Preparation of Samples: Prepare dilutions of the test compound in the chosen solvent at various concentrations (e.g., 10%, 1%, 0.1%).
-
Evaluation: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Sensory Analysis: Present the strips to the panel of evaluators in a well-ventilated, odor-free room. Panelists should record their impressions of the scent, including character, intensity, and any associations.
-
Data Collection: Compile the descriptors from all panelists to create a comprehensive olfactory profile.
Protocol 3: Stability Testing in a Cosmetic Formulation
Objective: To assess the stability of this compound in a representative cosmetic base.
Materials:
-
Test compound (this compound)
-
Standard cosmetic base (e.g., a simple cream or lotion)
-
Control formulation (cosmetic base without the test compound)
-
Stability chambers at various temperatures (e.g., 4°C, 25°C, 40°C)
-
pH meter, viscometer
Procedure:
-
Formulation: Incorporate a known concentration of this compound into the cosmetic base. Prepare a control batch without the compound.
-
Storage: Store samples of both the test and control formulations under different temperature conditions.
-
Evaluation: At regular intervals (e.g., 1, 4, 8, and 12 weeks), evaluate the samples for changes in appearance, color, odor, pH, and viscosity.
-
Data Analysis: Compare the stability of the test formulation to the control to determine any impact of the fragrance ingredient.
Protocol 4: Evaluation of Substantivity on Skin
Objective: To measure the longevity of the fragrance on the skin.
Materials:
-
Solution of this compound in ethanol (B145695) (e.g., 10%)
-
A panel of human volunteers
-
Timer
Procedure:
-
Application: Apply a standardized amount of the fragrance solution to a designated area on each panelist's forearm.
-
Evaluation Intervals: Instruct trained evaluators to assess the scent intensity at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Intensity Rating: Use a predefined scale (e.g., 0 for no scent to 5 for very strong scent) to rate the intensity at each time point.
-
Data Collection: Record the intensity ratings for all panelists to determine the fragrance's evaporation curve and substantivity.
Safety and Toxicology
Limited safety and toxicology data are available for this compound. The available information is summarized below. For related compounds like cyclohexanone, extensive data exists, indicating low acute toxicity but potential for irritation.[4][5]
| Hazard Information | Details | Source |
| GHS Classification | Warning: Causes serious eye irritation (H319) | [1] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
While this compound is not currently an established fragrance ingredient, these application notes provide a framework for its synthesis and evaluation. The provided protocols for olfactory characterization, stability, and substantivity testing are essential for determining its potential as a novel component in fragrance compositions. Any research and development should be conducted with careful consideration of the available safety data and in comparison to well-characterized analogous compounds.
References
Application Notes and Protocols: Reduction of 2,4-Dimethylcyclohexanone to 2,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, critical for establishing desired stereochemistry in chiral molecules, including active pharmaceutical ingredients. The reduction of 2,4-dimethylcyclohexanone to 2,4-dimethylcyclohexanol (B1614846) yields a mixture of diastereomers, namely cis- and trans-2,4-dimethylcyclohexanol. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions, owing to the steric and electronic effects within the cyclohexane (B81311) ring. Understanding and controlling this diastereoselectivity is paramount for the efficient synthesis of stereochemically pure compounds.
This document provides detailed application notes and experimental protocols for the reduction of this compound using various common reducing agents. It also presents a comparative analysis of the resulting diastereomeric ratios and yields to guide researchers in selecting the optimal conditions for their synthetic needs.
Stereochemical Considerations
The reduction of this compound can proceed via axial or equatorial attack of a hydride reagent on the carbonyl group. The conformation of the substituted cyclohexane ring and the steric bulk of the reducing agent are the primary factors governing the stereochemical outcome. In the most stable chair conformation of cis-2,4-dimethylcyclohexanone, both methyl groups can occupy equatorial positions. In the trans-isomer, one methyl group is axial and the other is equatorial. The approach of the hydride can be sterically hindered by the axial hydrogens and the methyl substituents, influencing the trajectory of the nucleophilic attack and thus the ratio of the resulting alcohol diastereomers.
Summary of Reduction Methods and Diastereoselectivity
The choice of reducing agent significantly impacts the diastereomeric ratio of the 2,4-dimethylcyclohexanol product. Below is a summary of expected outcomes with common hydride reagents and catalytic hydrogenation.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Typical Yield (%) |
| Sodium Borohydride (B1222165) (NaBH₄) | trans | ~25:75 | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~15:85 | >90 |
| Catalytic Hydrogenation (Pt/C) | cis | >95:5 | High |
| Catalytic Hydrogenation (Raney Ni) | cis | High | High |
Note: The diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of this compound using the mild reducing agent sodium borohydride, which typically favors the formation of the thermodynamically more stable trans-isomer.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
3 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 3 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to obtain 2,4-dimethylcyclohexanol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC-MS analysis.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol employs the more reactive reducing agent lithium aluminum hydride, which also typically favors the formation of the trans-isomer.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Deionized water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (0.25 eq) in anhydrous diethyl ether (15 mL per gram of LiAlH₄) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether (5 mL per gram of ketone) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the diastereomeric ratio as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
This protocol describes the reduction of this compound via catalytic hydrogenation, which generally favors the formation of the cis-isomer through syn-addition of hydrogen from the less hindered face of the molecule.
Materials:
-
This compound
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)
-
10% Platinum on carbon (Pt/C) or Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of ketone).
-
Carefully add the catalyst (5-10 mol% Pt on a metal basis, or ~10% w/w for Raney Nickel slurry) to the solution.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
Flush the system with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product and determine the diastereomeric ratio as described in Protocol 1.
Product Analysis
The diastereomeric ratio of the resulting 2,4-dimethylcyclohexanol can be reliably determined by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: The signals corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) for the cis and trans isomers will appear at different chemical shifts. Integration of these distinct signals allows for the determination of the product ratio.[1]
-
GC-MS: The cis and trans isomers will have different retention times on a suitable GC column, allowing for their separation and quantification. Mass spectrometry can be used to confirm the identity of the product peaks.
Visualizing the Workflow
The general experimental workflow for the reduction of this compound can be visualized as follows:
Caption: General workflow for the reduction of this compound.
The stereochemical outcome of the reduction is dictated by the transition state energies leading to the different diastereomeric products.
Caption: Stereochemical pathways for the reduction of this compound.
References
Application Notes and Protocols: Reaction of 2,4-Dimethylcyclohexanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of Grignard reagents with substituted cyclohexanones, such as 2,4-dimethylcyclohexanone, is of particular interest as it introduces a new stereocenter, leading to the formation of diastereomeric tertiary alcohols. The stereochemical outcome of this nucleophilic addition is highly dependent on the conformation of the cyclohexanone (B45756) ring, the steric bulk of the incoming Grignard reagent, and the reaction conditions. Understanding and controlling the diastereoselectivity of this reaction is crucial for the stereocontrolled synthesis of complex molecules, a common requirement in medicinal chemistry and drug development.[1]
This document provides detailed application notes and protocols for the reaction of this compound with various Grignard reagents. It includes a summary of expected stereochemical outcomes based on established models, detailed experimental procedures, and data presentation to guide researchers in applying this reaction to their synthetic challenges.
Stereochemical Considerations: The Felkin-Anh Model
The diastereoselectivity of Grignard additions to chiral cyclohexanones can often be rationalized using the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. For this compound, which exists as a mixture of cis and trans diastereomers, the preferred chair conformation of each isomer will dictate the trajectory of the Grignard reagent's approach.
-
cis-2,4-Dimethylcyclohexanone: In the most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric strain. The approaching Grignard reagent can attack from either the axial or equatorial face of the carbonyl group. According to the Felkin-Anh model, the nucleophile will preferentially attack from the face opposite the larger of the two other substituents on the alpha-carbon. In this case, the ring methylene (B1212753) group is larger than the methyl group. However, steric hindrance from the axial hydrogens at C-3 and C-5 can influence the trajectory. Smaller Grignard reagents may favor axial attack to avoid interaction with the equatorial methyl group at C-2, while larger reagents may favor equatorial attack to avoid 1,3-diaxial interactions.
-
trans-2,4-Dimethylcyclohexanone: In its most stable chair conformation, the C-2 methyl group is equatorial, and the C-4 methyl group is also equatorial. Similar to the cis isomer, the accessibility of the carbonyl faces to the incoming Grignard reagent will determine the product ratio.
The final diastereomeric ratio of the product alcohols is a result of the kinetic competition between these different attack trajectories.
Data Presentation
The following table summarizes the expected and reported diastereomeric ratios for the reaction of this compound with various Grignard reagents. It is important to note that specific experimental data for this compound is limited in the literature. Therefore, the data presented here is a combination of reported values for analogous systems (e.g., 2-methylcyclohexanone) and predicted outcomes based on stereochemical models.[1] Researchers should consider this as a guideline and may need to optimize reaction conditions to achieve desired selectivity.
| Grignard Reagent | Reagent Formula | Starting Isomer | Predicted Major Product Stereochemistry | Predicted Diastereomeric Ratio (Major:Minor) |
| Methylmagnesium Bromide | CH₃MgBr | cis/trans | Axial Attack Product | > 60:40 |
| Phenylmagnesium Bromide | C₆H₅MgBr | cis/trans | Equatorial Attack Product | > 70:30 |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | cis/trans | Axial/Equatorial Mixture | ~ 50:50 |
Note: "Axial Attack Product" refers to the diastereomer where the new alkyl/aryl group is in an axial position relative to the cyclohexanol (B46403) ring. "Equatorial Attack Product" refers to the diastereomer where the new group is in an equatorial position. The exact ratio will depend on the specific isomer of this compound used and the precise reaction conditions.
Experimental Protocols
General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Reaction of this compound with Methylmagnesium Bromide
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
Methylmagnesium bromide (typically 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard, dry glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. Flame-dry the apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the ketone over 30 minutes. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product, a mixture of diastereomeric 1,2,4-trimethylcyclohexanols, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterization: Determine the yield and diastereomeric ratio of the purified product using ¹H NMR, ¹³C NMR, and/or gas chromatography (GC).
Protocol 2: Reaction with Phenylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of phenylmagnesium bromide for methylmagnesium bromide. Phenylmagnesium bromide can be purchased as a solution or prepared in situ from bromobenzene (B47551) and magnesium turnings.
Protocol 3: Reaction with Ethylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.
Visualizations
Caption: General reaction mechanism of a Grignard reagent with this compound.
Caption: Experimental workflow for the Grignard reaction with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dimethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dimethylcyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Distillation
Problem: Poor Separation of Isomers or Closely Boiling Impurities
-
Potential Cause: Insufficient column efficiency. The boiling points of stereoisomers (cis- and trans-2,4-dimethylcyclohexanone) and some impurities may be very close.
-
Recommended Solutions:
-
Fractional Distillation: Employ a fractional distillation setup with a column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points and can sometimes improve the separation of components with different vapor pressure curves.
-
Problem: Bumping or Unstable Boiling
-
Potential Cause: Uneven heating or lack of nucleation sites.
-
Recommended Solutions:
-
Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.
-
Problem: Product Degradation or Discoloration
-
Potential Cause: The compound may be sensitive to high temperatures, leading to decomposition or side reactions.
-
Recommended Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the required temperature.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Recrystallization
Problem: Compound "Oils Out" Instead of Forming Crystals
-
Potential Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[1]
-
Recommended Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool slowly.[1]
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound.
-
Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble, then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
-
Problem: No Crystal Formation Upon Cooling
-
Potential Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Recommended Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[2]
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization.[1]
-
Problem: Low Yield of Recrystallized Product
-
Potential Cause: Using too much solvent, premature crystallization during filtration, or incomplete crystallization.[1]
-
Recommended Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
-
Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.[1]
-
Column Chromatography
Problem: Poor Separation of Compound from Impurities
-
Potential Cause: Incorrect choice of stationary or mobile phase.
-
Recommended Solutions:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase for separation.
-
Choose the Right Stationary Phase: For a moderately polar compound like this compound, silica (B1680970) gel is a common choice. However, if separation is still poor, consider using a different adsorbent like alumina.
-
Problem: Tailing of Peaks/Bands
-
Potential Cause: Secondary interactions between the compound and the stationary phase, often due to active silanol (B1196071) groups on silica gel.
-
Recommended Solutions:
-
Use a High-Purity Stationary Phase: Employ a high-purity, end-capped silica gel to minimize interactions with free silanol groups.
-
Modify the Mobile Phase: Adding a small amount of a polar modifier, like a few drops of triethylamine (B128534) or acetic acid (depending on the compound's nature), can help reduce tailing.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-dimethylphenol (B51704) if synthesized via oxidation.[3]
-
Isomeric Impurities: Stereoisomers (cis- and trans-) of the product, as well as constitutional isomers if the starting material was not pure.[3]
-
Over-oxidation Products: If synthesized via oxidation, quinone-like species or other degradation products may be present.[3]
-
Byproducts from Side Reactions: Such as O-alkylated products in certain synthesis pathways.[4]
-
Residual Solvents: Solvents used in the reaction or workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities:
-
Distillation is effective for separating volatile impurities with significantly different boiling points.
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product, provided a suitable solvent is found.
-
Column Chromatography is a versatile technique for separating compounds with similar polarities and is often used when distillation and recrystallization are ineffective.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to determine purity:
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile compounds like ketones. A flame ionization detector (FID) is commonly used.[5]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis.[6] Since this compound lacks a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary for UV detection.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points.[7] | 95-99% | Good for large quantities; removes volatile impurities. | Ineffective for azeotropes and closely boiling impurities; potential for thermal degradation. |
| Recrystallization | Purification of solids based on differential solubility.[7] | >99% | Can yield very pure product; effective for removing small amounts of impurities. | Requires the compound to be a solid at room temperature; yield can be low.[2] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[7] | >98% | Highly versatile; can separate complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent; sample loading is critical. |
Table 2: Analytical Methods for Purity Assessment
| Method | Principle | Sample Preparation | Common Conditions |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on boiling point and polarity.[5] | Dilution in a volatile solvent (e.g., acetone, dichloromethane).[5] | Column: DB-5ms (or similar); Oven Program: 60°C (2 min), then ramp to 250°C at 10°C/min; Carrier Gas: Helium or Nitrogen.[5] |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity after derivatization.[5] | Derivatization with 2,4-DNPH for UV detection.[5] | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/water gradient; Detection: 365 nm (for DNPH derivative).[5] |
| Quantitative NMR (qNMR) | Direct quantification using a certified internal standard.[5] | Precise weighing of sample and internal standard; dissolution in a deuterated solvent.[5] | Requires a high-field NMR spectrometer and a suitable internal standard with non-overlapping peaks. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation:
-
Begin stirring and gradually apply vacuum to the desired pressure.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound.
-
Stop the distillation before all the material in the flask has vaporized to avoid concentrating non-volatile impurities.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, acetone, or mixtures) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the compound just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 3: Column Chromatography
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Technical Support Center: Stereoselective Synthesis of 2,4-Dimethylcyclohexanone
Welcome to the technical support center for the stereoselective synthesis of 2,4-Dimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in the synthesis of this compound revolve around controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two methyl groups at the C2 and C4 positions. Key issues include:
-
Diastereoselectivity: Achieving a high ratio of the desired diastereomer (cis or trans) can be difficult as the formation of these isomers is often under thermodynamic or kinetic control. The trans isomer is generally the more thermodynamically stable product.
-
Enantioselectivity: For the synthesis of a single enantiomer, chiral starting materials, reagents, or catalysts are necessary to control the stereochemistry at two chiral centers.
-
Epimerization: The stereocenter at the C2 position, being alpha to the carbonyl group, is susceptible to epimerization under acidic or basic conditions, which can lead to a loss of stereochemical purity.[1][2]
Q2: Which synthetic routes are commonly employed for the stereoselective synthesis of this compound?
A2: The most common strategies include:
-
Robinson Annulation: This method involves the reaction of a ketone with methyl vinyl ketone to form a cyclohexenone ring system through a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4] The stereoselectivity can be influenced by the reaction conditions.
-
Alkylation of Enolates: The diastereoselective or enantioselective alkylation of a pre-existing cyclohexanone (B45756) derivative, such as 4-methylcyclohexanone (B47639) or a 2-methylcyclohexanone (B44802) enolate, is a widely used approach.
-
Conjugate Addition: The stereoselective conjugate addition of a methyl group to a cyclohexenone precursor is another effective strategy.
Q3: How can I control the diastereoselectivity to favor the cis or trans isomer?
A3: The control of diastereoselectivity is primarily achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.
-
Kinetic Control: To favor the less stable cis isomer (the kinetic product), reactions are typically run at low temperatures with a strong, sterically hindered base (like LDA) for a short duration. These conditions favor the faster-forming product.
-
Thermodynamic Control: To obtain the more stable trans isomer (the thermodynamic product), the reaction is usually conducted at higher temperatures with a weaker base and longer reaction times. These conditions allow for equilibration to the more stable isomer. It is also possible to isomerize the cis product to the trans isomer under these conditions.
Q4: What are the key strategies for achieving high enantioselectivity?
A4: High enantioselectivity can be achieved through several methods:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it can be removed.
-
Organocatalysis: Chiral organic molecules, such as proline and its derivatives or chiral amines, can catalyze reactions with high enantioselectivity.[5] These catalysts often operate via enamine or iminium ion intermediates.
-
Chiral Reagents and Ligands: The use of chiral reagents or metal complexes with chiral ligands can effectively induce asymmetry in the product.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (Poor cis/trans Selectivity)
| Possible Cause | Recommended Solutions |
| Incorrect reaction conditions for desired isomer. | For the kinetic (cis) product : Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). Ensure rapid quenching of the reaction to prevent equilibration. For the thermodynamic (trans) product : Use a weaker base (e.g., NaOEt) in a protic solvent (e.g., ethanol) at room temperature or higher to allow for equilibration to the more stable isomer. |
| Epimerization of the α-stereocenter. | The proton at the C2 position is acidic and can be removed under basic or acidic conditions, leading to a loss of stereoselectivity. Use mild reaction and workup conditions. Avoid prolonged exposure to strong acids or bases.[1][2] |
| Solvent effects. | The polarity of the solvent can influence the transition state geometry. It is advisable to screen different solvents to optimize the diastereoselectivity. |
Issue 2: Low Yield
| Possible Cause | Recommended Solutions |
| Side reactions in Robinson Annulation. | Methyl vinyl ketone is prone to polymerization.[6] Consider using a precursor that generates methyl vinyl ketone in situ. |
| Incomplete enolate formation. | Ensure the use of a sufficiently strong base and anhydrous conditions to completely deprotonate the ketone. The presence of water can quench the enolate. |
| Steric hindrance. | Steric hindrance can slow down the reaction rate. Consider using less sterically demanding reagents or increasing the reaction temperature and time, while being mindful of potential epimerization. |
Issue 3: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
| Possible Cause | Recommended Solutions |
| Inefficient chiral catalyst or auxiliary. | Ensure the chiral catalyst or auxiliary is of high purity and enantiomeric excess. Optimize the catalyst loading, as too little will result in a slow and unselective reaction, while too much can sometimes lead to undesired side reactions. |
| Suboptimal reaction temperature. | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. |
| Incorrect solvent choice. | The solvent can significantly impact the stereochemical outcome. A screening of different solvents is recommended to find the optimal conditions. |
Quantitative Data Summary
| Synthesis Method | Key Reagents | Temperature (°C) | Solvent | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| Diastereoselective Alkylation (Kinetic) | 4-Methylcyclohexanone, LDA, CH₃I | -78 | THF | cis-2,4-Dimethylcyclohexanone | ~70 | >90:10 | N/A |
| Diastereoselective Alkylation (Thermodynamic) | 4-Methylcyclohexanone, NaOEt, CH₃I | 25 | EtOH | trans-2,4-Dimethylcyclohexanone | ~85 | <10:90 | N/A |
| Isomerization | cis-2,4-Dimethylcyclohexanone, NaOEt | Reflux | EtOH | trans-2,4-Dimethylcyclohexanone | >95 | >5:95 | N/A |
| Organocatalytic Asymmetric Michael Addition | 4-Methyl-2-cyclohexen-1-one, Me₂CuLi, (S)-proline derivative | -20 | Toluene (B28343) | Chiral this compound | ~80 | Varies | up to 95 |
Note: The data presented in this table are representative values from literature for similar transformations and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-2,4-Dimethylcyclohexanone (Thermodynamic Control)
-
Reaction Setup: To a solution of sodium ethoxide (1.2 eq) in absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylcyclohexanone (1.0 eq).
-
Enolate Formation: Stir the mixture at room temperature for 1 hour to ensure the formation of the thermodynamic enolate.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield trans-2,4-dimethylcyclohexanone.
Protocol 2: Chiral Amine-Catalyzed Enantioselective Synthesis
-
Catalyst and Substrate: In a dry reaction vial, combine the chiral primary amine catalyst (e.g., a derivative of 9-amino(9-deoxy)epiquinine, 10 mol%), 4-methyl-2-cyclohexen-1-one (1.0 eq), and a suitable acid co-catalyst in toluene at room temperature.[5]
-
Nucleophile Addition: Prepare a solution of the methylating agent (e.g., dimethylzinc (B1204448) or a cuprate (B13416276) reagent, 1.2 eq) in the same solvent.
-
Reaction: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) and add the methylating agent solution dropwise.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or GC.
-
Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield for 2,4-Dimethylcyclohexanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-dimethylcyclohexanone.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I address them?
A: Low yields in the synthesis of this compound, particularly via alkylation of 3-methylcyclohexanone (B152366), can be attributed to several factors. Here are some common causes and potential solutions:
-
Inefficient Enolate Formation: The deprotonation of 3-methylcyclohexanone is a critical step. The choice of base and reaction conditions determines the efficiency of enolate formation.
-
Solution: Employ a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. Using weaker bases like sodium ethoxide can lead to an equilibrium with the starting material, reducing the overall yield.[1]
-
-
Poor Regioselectivity: Deprotonation of 3-methylcyclohexanone can occur at either the C2 or C6 position, leading to a mixture of 2,4- and 2,6-dimethylcyclohexanone (B152311) isomers.
-
Solution: To favor the formation of the desired 2,4-isomer, kinetic control is necessary. This is achieved by using a sterically hindered base like LDA at low temperatures (e.g., -78 °C).[2] This will preferentially deprotonate the less hindered C6 position, which upon methylation, gives this compound.
-
-
Side Reactions: Competing reactions can significantly lower the yield of the desired product.
-
Polyalkylation: The product, this compound, can itself be deprotonated and undergo further alkylation.
-
Solution: Use a stoichiometric amount of the alkylating agent (e.g., methyl iodide) and add it slowly to the reaction mixture.
-
-
Aldol (B89426) Condensation: The enolate can react with the starting ketone, leading to aldol condensation products.
-
Solution: Ensure complete deprotonation of the starting ketone by using a slight excess of a strong base like LDA. This minimizes the concentration of the neutral ketone available for condensation.
-
-
Issue 2: Formation of Multiple Isomers
Q: My product is a mixture of 2,4- and 2,6-dimethylcyclohexanone, along with diastereomers. How can I improve the selectivity and separate the isomers?
A: The formation of isomeric mixtures is a common challenge in this synthesis.
-
Improving Regioselectivity (2,4- vs. 2,6-):
-
Kinetic vs. Thermodynamic Control: As mentioned, using a bulky base (LDA) at low temperatures favors the kinetic enolate and thus the 2,4-isomer. Using a smaller, non-hindered base (like NaH) at higher temperatures can lead to the more stable, thermodynamic enolate, favoring the 2,6-isomer.
-
-
Controlling Diastereoselectivity (cis- vs. trans-2,4-dimethylcyclohexanone):
-
The stereochemical outcome of the alkylation is influenced by the direction of approach of the electrophile to the enolate. This can be difficult to control without chiral auxiliaries or catalysts. The reaction typically yields a mixture of diastereomers.
-
-
Separation of Isomers:
-
Fractional Distillation: While challenging due to close boiling points, careful fractional distillation with a high-efficiency column can be used to separate the regioisomers.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for separating both regioisomers and diastereomers. A non-polar eluent system, such as a gradient of diethyl ether in hexanes, is typically employed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
Alkylation of 3-methylcyclohexanone: This involves the formation of an enolate from 3-methylcyclohexanone followed by reaction with a methylating agent like methyl iodide.[3]
-
Catalytic Hydrogenation of 2,4-dimethylphenol (B51704): This method involves the reduction of the aromatic ring of 2,4-dimethylphenol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This typically yields a mixture of the corresponding cyclohexanol, which is then oxidized to the ketone.
-
Robinson Annulation: While a powerful tool for forming six-membered rings, achieving the specific 2,4-dimethyl substitution pattern directly via a standard Robinson annulation can be complex and may require a multi-step approach.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A non-polar solvent system (e.g., 4:1 hexane:ethyl acetate) can be used to distinguish the starting material from the less polar product. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for monitoring the reaction and identifying the formation of different isomers and byproducts.[6]
Q3: My purified this compound is yellow. What is the cause and how can I fix it?
A3: Yellowing upon purification, especially after distillation, can be due to thermal decomposition or the presence of trace impurities. To mitigate this, use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[2] Ensuring all glassware is scrupulously clean and dry can also help prevent contamination.
Q4: What are the key safety precautions for the alkylation of 3-methylcyclohexanone?
A4:
-
Bases: Strong bases like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylating Agents: Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction. Ensure solvents like THF are properly dried before use.
Data Presentation
Table 1: Effect of Base and Temperature on the Regioselectivity of 3-Methylcyclohexanone Alkylation
| Entry | Base | Temperature (°C) | Major Product | Diastereomeric Ratio (cis:trans) | Approximate Yield (%) |
| 1 | LDA | -78 | This compound | 1:1.5 | 75 |
| 2 | LDA | 0 | 2,4- & 2,6-Dimethylcyclohexanone | - | 60 |
| 3 | NaH | 25 | 2,6-Dimethylcyclohexanone | 1:2 | 55 |
| 4 | NaOEt | 25 | Mixture of isomers and byproducts | - | <40 |
Note: The data presented are representative and may vary based on specific reaction conditions and workup procedures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 3-Methylcyclohexanone (Kinetic Control)
This protocol is designed to favor the formation of this compound.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methylcyclohexanone
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form LDA.
-
Add 3-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
-
Alkylation:
-
Slowly add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of diethyl ether in hexanes to separate the isomers.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for this compound synthesis.
References
"identification of byproducts in 2,4-Dimethylcyclohexanone synthesis"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and identifying byproducts during the synthesis of 2,4-Dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2,4-Dimethylphenol. This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[1][2] Alternative, though less common, laboratory-scale syntheses might involve the methylation of cyclohexanone (B45756) derivatives.
Q2: What are the likely byproducts in the synthesis of this compound via catalytic hydrogenation of 2,4-Dimethylphenol?
A2: Based on analogous reactions, the primary byproducts are expected to be:
-
Isomeric Dimethylcyclohexanones: Incomplete or over-hydrogenation, as well as rearrangement reactions, can lead to the formation of other isomers such as 2,6-Dimethylcyclohexanone or 3,5-Dimethylcyclohexanone.
-
2,4-Dimethylcyclohexanol: Incomplete oxidation of the intermediate alcohol or over-reduction of the ketone can result in the presence of the corresponding cyclohexanol.
-
Unreacted Starting Material: Incomplete hydrogenation will leave unreacted 2,4-Dimethylphenol in the product mixture.
-
Geometric Isomers: this compound can exist as cis and trans isomers. The ratio of these isomers can vary depending on the reaction conditions.
Q3: My final product appears to be a mixture of isomers. How can I separate them?
A3: The separation of isomeric byproducts can be challenging due to their similar physical properties.
-
Fractional Distillation: Careful fractional distillation with a high-efficiency column may be effective if the boiling points of the isomers are sufficiently different.
-
Column Chromatography: Preparative column chromatography on silica (B1680970) gel is a reliable method for separating isomers with different polarities.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Presence of Unreacted 2,4-Dimethylphenol | Incomplete hydrogenation reaction. | Optimize reaction conditions: increase hydrogen pressure, reaction time, temperature, or catalyst loading. Ensure the catalyst is active. |
| Formation of 2,4-Dimethylcyclohexanol | Over-reduction of the ketone or incomplete oxidation of the intermediate alcohol. | Use a milder reducing agent if applicable, or carefully control the reaction stoichiometry and conditions. If oxidizing from the alcohol, ensure complete conversion. |
| Presence of Multiple Dimethylcyclohexanone Isomers | Isomerization during the reaction, possibly due to acidic or basic conditions, or high temperatures. | Optimize the reaction pH and temperature. Select a catalyst known for higher selectivity. |
| Low Overall Yield | Suboptimal reaction conditions, catalyst poisoning, or product loss during workup. | Screen different catalysts and solvents.[3] Ensure all reagents are pure and the catalyst has not been poisoned. Optimize the purification steps to minimize product loss. |
| Yellowing of Product Upon Distillation | Thermal decomposition or presence of impurities. | Use vacuum distillation or short-path distillation to reduce the temperature required. Ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC-MS Instrument: Use a GC-MS system equipped with a capillary column suitable for separating isomers (e.g., a non-polar or medium-polarity column).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the main product peak (this compound, molecular weight: 126.20 g/mol ).[4] Analyze the mass spectra of other peaks to identify potential byproducts by comparing their fragmentation patterns with spectral libraries and considering the molecular weights of expected impurities.
Protocol 2: Quantitative Analysis by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The signals for the methyl groups and the protons adjacent to the carbonyl group will be characteristic.
-
The presence of aromatic signals would indicate unreacted 2,4-Dimethylphenol.
-
Different isomers will show distinct chemical shifts and coupling constants.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbonyl carbon will have a characteristic chemical shift around 210-215 ppm.
-
The number and chemical shifts of the other carbon signals can help to confirm the isomeric purity of the sample. For instance, different isomers of dimethylcyclohexanone will have unique sets of carbon signals.[5]
-
Byproduct Identification Workflow
Caption: A logical workflow for the identification and mitigation of byproducts.
Potential Side Reaction Pathway
Caption: Simplified reaction scheme showing potential byproduct formation.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 4. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
Technical Support Center: Troubleshooting the Separation of Cis/Trans 2,4-Dimethylcyclohexanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans 2,4-Dimethylcyclohexanone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis/trans this compound isomers?
A1: The most common and effective methods for separating these diastereomers are column chromatography and gas chromatography (GC).[1][2] High-performance liquid chromatography (HPLC) can also be employed for analytical and small-scale preparative work.[2][3] The choice of method often depends on the scale of the separation, the desired purity, and the available equipment.
Q2: Why is the separation of these isomers challenging?
A2: The cis and trans isomers of this compound are diastereomers with the same molecular weight and similar chemical properties.[1] The difference in their physical properties, such as polarity and boiling point, can be slight, making their separation difficult.[1][2] Effective separation relies on exploiting these small differences.
Q3: How can I monitor the success of the separation?
A3: Gas chromatography (GC) is a highly effective method for analyzing the isomeric ratio of the mixture before and after separation.[1] The two isomers will have different retention times.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, which can help in identifying the separated products.[4]
Q4: Is there a significant difference in the properties of the cis and trans isomers that can be exploited for separation?
A4: Yes, the primary difference lies in their three-dimensional structure. The trans isomer is generally more stable.[5] The cis isomer tends to be slightly more polar, which is the basis for separation by column chromatography where the less polar trans isomer will elute first.[1]
Troubleshooting Guides
Column Chromatography Issues
Q5: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?
A5: Several factors can be optimized to improve separation:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[1]
-
Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution between closely eluting compounds.[1]
-
Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[1]
-
Check the Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of mixture applied to the column is appropriate for its size. The initial band of the sample should be as narrow as possible.[1]
Gas Chromatography (GC) Issues
Q6: My GC analysis shows co-elution or poor separation of the cis and trans isomers. How can I improve this?
A6: Co-elution in GC can typically be resolved by optimizing the column and temperature program.[2]
-
Optimize Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] Starting at a lower initial oven temperature can also enhance resolution.[2]
-
Select an Appropriate Column: For separating geometric isomers, a column that provides shape-based selectivity can be effective.[6] A non-polar column (e.g., DB-5 or equivalent) is a good starting point.[4]
Quantitative Data Summary
The following table summarizes typical experimental conditions for the analysis and separation of this compound isomers.
| Parameter | Column Chromatography | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica (B1680970) Gel[1][7] | Non-polar capillary column (e.g., DB-5)[4] | Reverse-phase column (e.g., Newcrom R1)[3] |
| Mobile Phase/Carrier Gas | Hexane/Ethyl acetate gradient (e.g., starting with 95:5)[1] | Helium or Hydrogen[2] | Acetonitrile (B52724)/Water/Phosphoric Acid[3] |
| Detection Method | Thin-Layer Chromatography (TLC) or GC of fractions[1] | Mass Spectrometry (MS) or Flame Ionization Detector (FID)[4] | UV Detector[2] |
| Typical Flow Rate | Dependent on column dimensions[1] | 1-2 mL/min[2] | 1.0 mL/min[2] |
| Typical Temperature | Room Temperature | Temperature program (e.g., 50°C to 250°C at 5°C/min)[2][4] | Room Temperature |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is designed to separate the cis and trans isomers of this compound.
-
Prepare the Column: Select a glass column of appropriate size for the amount of material to be separated. Pack the column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.[1]
-
Prepare and Load the Sample: Dissolve the isomeric mixture in a minimal amount of the initial, low-polarity eluent. Carefully add the sample to the top of the silica gel bed. Allow the solvent to absorb into the silica until the top surface is just moist.[1]
-
Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first.[1] Collect fractions and monitor their composition using TLC or GC.[1]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]
-
Isolation: Combine the fractions containing the pure desired isomer. Remove the solvent using a rotary evaporator to yield the purified isomer.[1]
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol provides a starting point for analyzing the isomeric ratio of a this compound mixture.
-
Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.[2]
-
GC System and Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is common for analytical-scale work.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[2]
-
Oven Program: Start with an initial temperature of ~50-70°C, hold for 1-2 minutes, then ramp at 5°C/min to a final temperature of ~150°C.[2]
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.[4] The separated components will be detected as they elute from the column.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of this compound isomers using reverse-phase HPLC.
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase. Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL. Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[2]
-
HPLC System and Conditions:
-
Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 10 µL of the prepared sample solution. Run the analysis for a sufficient duration to allow for the elution of both isomers.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
"improving the efficiency of 2,4-dimethylphenol hydrogenation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 2,4-dimethylphenol (B51704). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 2,4-dimethylphenol hydrogenation?
The hydrogenation of 2,4-dimethylphenol typically yields two main products: 2,4-dimethylcyclohexanol (B1614846) and 2,4-dimethylcyclohexanone. The selectivity towards either product is highly dependent on the catalyst, solvent, and reaction conditions employed.[1][2][3]
Q2: Which catalysts are most effective for the hydrogenation of 2,4-dimethylphenol?
A range of catalysts can be used, with noble metals showing high activity. Common choices include:
-
Palladium (Pd): Often supported on carbon (Pd/C) or other materials like alumina (B75360) or titania.[2][4][5] Palladium catalysts are widely used for phenol (B47542) hydrogenation.[6][7]
-
Ruthenium (Ru): Ruthenium on carbon (Ru/C) is another active catalyst for the hydrogenation of aromatic rings.[6][9]
The choice of support material can also influence catalytic performance.[5][9]
Q3: What is the effect of temperature on the hydrogenation of 2,4-dimethylphenol?
Temperature is a critical parameter. Generally, increasing the reaction temperature increases the reaction rate.[11] However, excessively high temperatures can lead to undesirable side reactions, reduced selectivity, and catalyst deactivation.[12][13] The optimal temperature is catalyst-dependent but often falls within the range of 80-200°C for many common catalytic systems.[4][11][14]
Q4: How does hydrogen pressure influence the reaction?
Hydrogen pressure is a key driver for the hydrogenation process. Higher hydrogen pressure generally leads to an increased reaction rate and higher conversion of the starting material.[4] It can also influence the selectivity of the reaction.[3] The optimal pressure will depend on the specific catalyst and reaction setup, with typical ranges being from atmospheric pressure to several megapascals (MPa).[4][15]
Q5: What solvents are suitable for this reaction?
The choice of solvent can significantly impact the reaction's efficiency and selectivity.[16][17] Both polar and nonpolar solvents have been used. The polarity of the solvent can affect the adsorption of the substrate onto the catalyst surface.[2] Common solvents include:
-
Hydrocarbons (e.g., hexane, cyclohexane (B81311), n-octane)[2][17]
The solubility of hydrogen in the solvent is also an important consideration.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, poisoned, or improperly activated.[15] | - Use a fresh batch of catalyst.- Ensure proper catalyst handling and storage to avoid exposure to air and moisture.- If applicable, follow the recommended activation procedure for the catalyst.[20] |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the catalyst.[21][22] | - Purify the 2,4-dimethylphenol, solvent, and hydrogen gas before use.- Consider using a guard bed to remove potential poisons before the reactor. | |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction effectively.[15] | - Increase the hydrogen pressure within the safe limits of your reactor system.- Check for leaks in the hydrogenation apparatus.[15] | |
| Inadequate Mixing: Poor agitation can lead to mass transfer limitations, where the hydrogen gas, substrate, and catalyst are not in sufficient contact. | - Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. | |
| Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.[11] | - Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Poor Selectivity (Undesired Product Ratio) | Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence the selectivity towards 2,4-dimethylcyclohexanol vs. This compound.[1][2] | - Systematically vary the reaction temperature and pressure to find the optimal conditions for your desired product.- Experiment with different solvents of varying polarity.[2] |
| Inappropriate Catalyst: The chosen catalyst may inherently favor the formation of the undesired product.[9] | - Screen different catalysts (e.g., Pd/C vs. Pt/C) or catalysts on different supports (e.g., Al₂O₃, TiO₂). | |
| Catalyst Deactivation During Reaction | Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[22][23] | - Operate at the lowest effective temperature.- Choose a catalyst with high thermal stability. |
| Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[22][24] | - Lower the reaction temperature.- Consider a different solvent.- Some catalysts can be regenerated by carefully controlled oxidation to burn off the coke.[24] | |
| Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions.[25] | - Use a more stable catalyst support.- Operate under milder reaction conditions. |
Experimental Protocols
General Protocol for 2,4-Dimethylphenol Hydrogenation in a Batch Reactor
Materials:
-
2,4-Dimethylphenol
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol)
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry.
-
Catalyst Loading: Under an inert atmosphere (if the catalyst is pyrophoric), add the catalyst to the reactor vessel. The catalyst loading is typically 1-10% by weight relative to the substrate.
-
Substrate and Solvent Addition: Add the 2,4-dimethylphenol and the solvent to the reactor.
-
Sealing and Purging: Seal the reactor. Purge the system several times with an inert gas to remove air, followed by several purges with hydrogen gas.[15]
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Begin stirring and heat the reactor to the target temperature. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction can be monitored over time by taking samples (if the reactor allows) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[26][27]
-
Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. A filter aid like Celite can be used for fine catalyst particles.[15]
-
Product Isolation: The product can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, away from ignition sources.[28]
-
Hydrogenation reactions can be exothermic. Monitor the reaction temperature and have a cooling system in place.[28]
-
Dry palladium on carbon and other catalysts can be pyrophoric and may ignite upon contact with air or solvents. Handle with care, preferably under an inert atmosphere.[28]
-
Always operate high-pressure equipment according to the manufacturer's instructions and behind a safety shield.
Visualizations
Caption: Experimental workflow for 2,4-dimethylphenol hydrogenation.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clariant.com [clariant.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. scispace.com [scispace.com]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts - American Chemical Society [acs.digitellinc.com]
- 27. aelabgroup.com [aelabgroup.com]
- 28. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
"scale-up considerations for 2,4-Dimethylcyclohexanone production"
Technical Support Center: 2,4-Dimethylcyclohexanone Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on a larger scale?
A1: While specific industrial-scale documentation for this compound is not abundant in public literature, a common and scalable approach involves a two-step process analogous to the synthesis of other substituted cyclohexanones.[1] This typically includes:
-
Catalytic Hydrogenation: The aromatic ring of 2,4-dimethylphenol (B51704) is saturated using a catalyst (e.g., Rh/Al₂O₃) under high pressure and temperature to produce 2,4-dimethylcyclohexanol (B1614846).[1]
-
Oxidation: The resulting 2,4-dimethylcyclohexanol is then oxidized to this compound using an oxidizing agent such as a Jones reagent or through a catalytic process with an oxygen-containing gas.[1][2]
Q2: What are the critical safety precautions when handling this compound and its precursors?
A2: Safety is paramount. Key precautions include:
-
Handling Precursors: 2,4-dimethylphenol is corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogenation: This step involves high-pressure hydrogen gas, which is highly flammable. Use a certified autoclave and ensure proper purging and venting procedures are followed.[1]
-
Oxidation: Oxidizing agents can be corrosive and reactive. Avoid contact with incompatible materials.
-
Product Handling: this compound is an eye irritant.[3] Always wear safety glasses. Store in a cool, well-ventilated area away from strong oxidizing agents.
Q3: How can I purify the final this compound product on a larger scale?
A3: Large-scale purification typically involves fractional distillation under reduced pressure.[4] The presence of impurities can be addressed by:
-
Acid/Base Washing: Washing the crude product with dilute acid or base can remove certain impurities.
-
Treatment with Ion Exchangers: Passing the crude product through a column containing acidic or basic ion-exchange resins can remove specific contaminants.[4][5]
-
Rectification: A split vacuum rectification column can be employed for efficient separation of the product from byproducts and unreacted starting materials.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Hydrogenation Step | - Inactive or poisoned catalyst- Insufficient hydrogen pressure- Low reaction temperature- Impurities in the starting material | - Use fresh, high-quality catalyst- Ensure the system is leak-proof and maintains the target pressure- Optimize reaction temperature and time- Purify the 2,4-dimethylphenol before use |
| Incomplete Oxidation | - Insufficient oxidizing agent- Low reaction temperature- Poor mixing in the reactor | - Increase the stoichiometric ratio of the oxidizing agent- Gradually increase the reaction temperature while monitoring for side reactions- Improve agitation to ensure proper mixing of reactants |
| Formation of Byproducts | - Over-oxidation leading to ring-opening- Incomplete hydrogenation resulting in residual phenol- Isomerization of the product | - Carefully control the addition of the oxidizing agent and reaction temperature- Ensure complete conversion in the hydrogenation step through in-process monitoring (e.g., GC-MS)- Use a buffered system during oxidation to control pH |
| Product Discoloration | - Presence of phenolic impurities- Thermal degradation during distillation | - Wash the crude product with a dilute base solution to remove phenols- Perform distillation under a vacuum to lower the boiling point and reduce thermal stress |
| Difficulty in Isolating Pure Product | - Formation of azeotropes with solvent or impurities- Similar boiling points of product and impurities | - Employ fractional distillation with a high-efficiency column- Consider alternative purification methods such as preparative chromatography for high-purity requirements |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethylcyclohexanol via Hydrogenation
-
Reactor Setup: Charge a high-pressure autoclave with 2,4-dimethylphenol and a suitable solvent (e.g., ethanol). Add the hydrogenation catalyst (e.g., 5% Rh/Al₂O₃).
-
Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing 2,4-dimethylcyclohexanol can be used directly in the next step or purified by distillation.
Protocol 2: Oxidation of 2,4-Dimethylcyclohexanol to this compound
-
Reaction Setup: In a suitable reactor, dissolve the crude 2,4-dimethylcyclohexanol in a solvent like acetone. Cool the solution in an ice bath.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution, maintaining the temperature below a certain threshold to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., isopropanol) to consume any excess oxidizing agent.
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and wash the organic layer. Dry the organic phase and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Data Presentation
Table 1: Illustrative Reaction Parameters for this compound Synthesis
| Parameter | Hydrogenation | Oxidation |
| Reactants | 2,4-Dimethylphenol, H₂ | 2,4-Dimethylcyclohexanol, Oxidizing Agent |
| Catalyst/Reagent | Rh/Al₂O₃ or Pd/C | Jones Reagent or NaOCl/TEMPO |
| Solvent | Ethanol or Isopropanol | Acetone or Dichloromethane |
| Temperature | 100 - 180 °C | 0 - 25 °C |
| Pressure | 50 - 150 bar | Atmospheric |
| Typical Yield | >95% | 80 - 90% |
| Typical Purity (Crude) | 90 - 95% | 85 - 95% |
Note: The values in this table are illustrative and may require optimization for specific equipment and scale.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 5. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Column Chromatography for 2,4-Dimethylcyclohexanone Isomers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the separation of cis and trans 2,4-Dimethylcyclohexanone isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is separating cis and trans isomers of this compound challenging?
A1: The separation of these isomers can be difficult because they are diastereomers with the same molecular weight and similar chemical properties.[1] Effective separation relies on exploiting the subtle differences in their physical properties, primarily the small difference in polarity arising from their distinct three-dimensional structures.[1]
Q2: What is the fundamental principle for separating these isomers by column chromatography?
A2: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2] The cis isomer of a substituted cyclohexanone (B45756) is generally slightly more polar than the trans isomer. This is because the axial substituent in the cis form can lead to a slightly greater net dipole moment compared to the equatorial substituents in the more stable trans isomer. In normal-phase chromatography (e.g., using silica (B1680970) gel), the more polar cis isomer will adsorb more strongly to the polar stationary phase and therefore elute later than the less polar trans isomer.[1]
Q3: What stationary phase is recommended for this separation?
A3: Silica gel is the most common and effective stationary phase for separating ketone isomers due to its slightly acidic nature and high polarity.[3][4] Alumina can also be used, but silica gel generally provides better resolution for compounds with subtle polarity differences.[3]
Q4: How do I select the right mobile phase (eluent)?
A4: The key is to find a solvent system with the optimal polarity to differentiate between the isomers. A low-polarity mobile phase is typically required.[1] A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is a common starting point. The optimal ratio is determined empirically, often by first using Thin Layer Chromatography (TLC) to test various solvent systems.[4] The goal is to achieve a good separation of spots on the TLC plate, which will translate to good separation on the column.[4]
Q5: How can I monitor the separation process effectively?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[1] By collecting small fractions of the eluent and spotting them on a TLC plate, you can visualize the separation. Fractions containing the same compound (and having the same Rf value) can then be combined. Gas Chromatography (GC) is also a highly effective method for analyzing the isomeric ratio of the collected fractions due to the different retention times of the isomers.[1]
Troubleshooting Guide
| Issue | Question | Possible Causes & Solutions |
| Poor or No Separation | My cis and trans isomers are co-eluting or the collected fractions are still a mixture. What should I do? | 1. Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.[3] - If isomers elute too quickly (high Rf): Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mix).[3] - If isomers elute too slowly (low Rf): Your eluent is not polar enough. Gradually increase the proportion of the polar solvent.[3]2. Check Column Packing: An improperly packed column with channels or air bubbles will lead to poor resolution. Ensure the column is packed uniformly and tightly.[3][5]3. Reduce Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, which can enhance separation.[6]4. Avoid Column Overloading: Loading too much sample for the column size is a common cause of poor separation. The initial sample band should be as narrow as possible.[1] |
| Compound Not Moving | My sample is stuck at the top of the column and won't elute. Why? | This indicates the eluent has insufficient polarity to move the compound off the highly polar stationary phase.[3] - Solution: Gradually and carefully increase the polarity of the mobile phase. For example, change from 98:2 hexane:ethyl acetate to 95:5. |
| Tailing Peaks / Bands | The compound comes off the column, but it spreads out over many fractions. What causes this? | Tailing can be caused by the compound being too soluble in the stationary phase or interactions with acidic sites on the silica.[7] - Solution: Once the desired compound starts eluting, you can sometimes slightly increase the polarity of the eluent to push it off the column faster and reduce tailing.[7] |
| Compound Decomposition | I have low recovery, and I suspect my compound is degrading on the column. How can I check and prevent this? | Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7] - Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If decomposition occurs, you can try deactivating the silica gel with a small amount of a base like triethylamine (B128534) added to the eluent, or switch to a less acidic stationary phase like neutral alumina.[7] |
Experimental Protocols
Protocol 1: Separation of this compound Isomers by Flash Column Chromatography
This protocol outlines a standard procedure for separating the cis and trans isomers. The less polar trans isomer is expected to elute first.
1. Preparation of the Column:
-
Select a glass column appropriate for the scale of your separation.
-
Add a small plug of glass wool or cotton to the bottom of the column to retain the stationary phase.[8]
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.[8]
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[5]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[8] Allow the solvent to drain until it is level with the top of the silica bed.[5]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[6]
2. Sample Loading:
-
Dissolve the mixture of this compound isomers in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[6]
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to absorb completely into the top sand layer.[6]
-
Alternative (Dry Loading): If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]
3. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in numbered test tubes.
-
Monitor the composition of the fractions using TLC.
-
Based on TLC analysis, the polarity of the eluent can be gradually increased (e.g., to 95:5 Hexane:Ethyl Acetate) to elute the more polar cis isomer.[1]
4. Isolation:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified isomer.[1]
Data Presentation
Table 1: Mobile Phase Polarity and Expected Elution Order
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Expected Elution Order | Expected Observation |
| 98:2 | Low | 1. trans-2,4-Dimethylcyclohexanone2. cis-2,4-Dimethylcyclohexanone | Good separation, but may require a large volume of solvent. |
| 95:5 | Moderate-Low | 1. trans-2,4-Dimethylcyclohexanone2. cis-2,4-Dimethylcyclohexanone | Faster elution, potentially with slightly reduced resolution. A good starting point for optimization. |
| 90:10 | Moderate | 1. trans-2,4-Dimethylcyclohexanone2. cis-2,4-Dimethylcyclohexanone | Likely too polar, may result in co-elution of isomers. |
Visualizations
Caption: Workflow for isomer separation by column chromatography.
Caption: Troubleshooting flowchart for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to cis- and trans-2,4-Dimethylcyclohexanone
For researchers, scientists, and drug development professionals navigating the complexities of stereoisomers, a precise understanding of their distinct physical and chemical properties is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of cis- and trans-2,4-dimethylcyclohexanone. Through an examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to furnish a clear framework for the differentiation and characterization of these two isomers.
Spectroscopic Data Comparison
The subtle difference in the spatial arrangement of the two methyl groups in cis- and trans-2,4-dimethylcyclohexanone gives rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a basis for their unequivocal identification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone |
| Chemical Shift (δ) ppm | Data not available in searched literature | Data not available in searched literature |
| Multiplicity | Data not available in searched literature | Data not available in searched literature |
| Coupling Constant (J) Hz | Data not available in searched literature | Data not available in searched literature |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone |
| Chemical Shift (δ) ppm | Data not available in searched literature | Data not available in searched literature |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone |
| C=O | Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ |
| C-H (alkane) | Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Parameter | cis-2,4-Dimethylcyclohexanone | trans-2,4-Dimethylcyclohexanone |
| Molecular Ion (M⁺) | m/z 126 | m/z 126 |
| Key Fragment Ions | Data not available in searched literature | Data not available in searched literature |
Note: While extensive searches were conducted, comprehensive, experimentally verified, and directly comparable spectroscopic data for both isomers in a single source or database proved to be elusive. The data presented is based on typical values for similar cyclohexanone (B45756) derivatives and general principles of spectroscopy. Researchers are encouraged to acquire experimental data on their specific samples for definitive characterization.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 2,4-dimethylcyclohexanone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons (¹H) and carbons (¹³C) within each isomer, which is crucial for distinguishing their stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) group.
Methodology:
-
Sample Preparation: For neat liquid samples, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Identify and label the wavenumbers of the major absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers if they are in a mixture, and to determine their molecular weight and fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Employ a GC-MS system equipped with a capillary column and an electron ionization (EI) source.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Temperature Program: Start at an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Maintain at 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectra with spectral libraries for confirmation.
Visualization of Methodologies and Logic
To further clarify the experimental process and the logic of isomer differentiation, the following diagrams are provided.
A Comparative Guide to Confirming the Absolute Configuration of 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, ensuring the desired stereoisomer with specific biological activity is synthesized and isolated. This guide provides an objective comparison of modern analytical techniques for confirming the absolute configuration of 2,4-dimethylcyclohexanone, a chiral ketone. We will delve into the experimental protocols and supporting data for Vibrational Circular Dichroism (VCD), Circular Dichroism (CD) utilizing the Octant Rule, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method.
Comparison of Analytical Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the need for derivatization. Below is a summary of the key characteristics of each technique.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | 5-15 mg, solution in a suitable solvent (e.g., CDCl₃, CCl₄).[1] | Non-destructive, applicable to a wide range of molecules in solution without the need for crystallization or derivatization.[1] Provides rich structural information. | Requires specialized instrumentation. Computational modeling is necessary for spectral interpretation and absolute configuration assignment. |
| Circular Dichroism (CD) with Octant Rule | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Microgram to milligram quantities, solution in a suitable solvent. | High sensitivity, rapid analysis. The Octant Rule provides an empirical method to predict the sign of the Cotton effect for cyclohexanones. | Limited to molecules with a suitable chromophore near the stereocenter. The Octant Rule can be ambiguous for conformationally flexible molecules. |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., Mosher's acid) leading to distinguishable NMR signals. | Milligram quantities of the alcohol precursor to the ketone. | Does not require specialized polarimetry or chiroptical instrumentation. Can be performed on standard NMR spectrometers. | Requires chemical derivatization, which may not be straightforward. The analysis can be complex for molecules with multiple chiral centers. The ketone must first be reduced to the corresponding alcohol. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD offers a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution.[1]
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., chloroform-d, carbon tetrachloride) to a concentration of approximately 0.1 M.[2]
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for both enantiomers of this compound using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT).
-
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectra for both enantiomers. A match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2]
Circular Dichroism (CD) Spectroscopy and the Octant Rule
For chiral ketones like this compound, the Octant Rule is an empirical method used to predict the sign of the Cotton effect in the CD spectrum, which in turn can be related to the absolute configuration.[3][4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of enantiomerically pure this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the CD spectrum of the solution in the region of the n→π* transition of the carbonyl group (around 280-300 nm).
-
Application of the Octant Rule:
-
Visualize the cyclohexanone (B45756) ring in a chair conformation.
-
Define three perpendicular planes that divide the space around the carbonyl group into eight octants.
-
Determine the location of the methyl groups at the C2 and C4 positions within these octants.
-
Substituents in certain octants make positive contributions to the Cotton effect, while those in others make negative contributions. The overall sign of the observed Cotton effect is the sum of these contributions.
-
-
Configuration Assignment: Compare the experimentally observed sign of the Cotton effect with the prediction from the Octant Rule for each enantiomer to assign the absolute configuration.
NMR Spectroscopy using Mosher's Method
Mosher's method is an indirect NMR technique that requires the conversion of the chiral ketone to its corresponding alcohol, followed by derivatization with a chiral reagent.
Methodology:
-
Reduction of Ketone: Reduce the enantiomerically pure this compound to the corresponding 2,4-dimethylcyclohexanol (B1614846) using a suitable reducing agent (e.g., NaBH₄). Purify the resulting alcohol.
-
Esterification: Divide the alcohol into two portions. React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the diastereomeric Mosher esters.
-
¹H NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.
-
Chemical Shift Analysis:
-
Assign the proton signals for each diastereomer.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
-
Configuration Assignment: Based on the established model for Mosher's esters, the signs of the Δδ values for protons on either side of the stereocenter are used to determine the absolute configuration of the alcohol, and thus the original ketone.
Conclusion
The determination of the absolute configuration of this compound can be reliably achieved through several advanced analytical techniques. VCD spectroscopy offers a powerful and non-destructive approach, providing a high level of confidence through the combination of experimental data and computational modeling. CD spectroscopy, coupled with the empirical Octant Rule, provides a rapid and sensitive method, particularly advantageous for initial screening. Mosher's method, while requiring chemical derivatization, is a valuable tool that relies on standard NMR instrumentation. The choice of method will ultimately depend on the specific requirements of the research, available resources, and the desired level of structural detail. For unambiguous confirmation, employing two orthogonal techniques is often recommended.
References
A Comparative Gas Chromatography-Mass Spectrometry Analysis of 2,4- vs. 2,5-Dimethylcyclohexanone
A detailed guide for researchers, scientists, and drug development professionals on the gas chromatographic separation and mass spectrometric differentiation of 2,4-dimethylcyclohexanone and 2,5-dimethylcyclohexanone (B1332106) isomers. This document provides a comparative analysis of their expected chromatographic behavior and mass spectral fragmentation patterns, supported by a generalized experimental protocol for their analysis.
Comparative Data Summary
| Parameter | This compound | 2,5-Dimethylcyclohexanone |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol |
| Predicted Elution Order (Non-polar column) | Second | First |
| Predicted Elution Order (Polar column) | First | Second |
| Predicted Key Mass Fragments (m/z) | 126 (M+), 111, 83, 69, 55 | 126 (M+), 111, 83, 69, 55 |
Note: The predicted elution order is based on the relative steric hindrance around the carbonyl group and the overall molecular polarity. The mass fragments are predicted based on the typical fragmentation of cyclic ketones, which often involves a characteristic fragment at m/z 55.[1]
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the comparative analysis of 2,4- and 2,5-dimethylcyclohexanone using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare individual standard solutions of this compound and 2,5-dimethylcyclohexanone in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both isomers at the same concentration.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC system or equivalent.
-
Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point. For altered selectivity, a more polar column like a DB-WAX can be used.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire chromatograms and mass spectra for the individual isomers and the mixture.
-
Compare the retention times of the two isomers to determine their elution order on the chosen column.
-
Analyze the mass spectra of each isomer to identify characteristic fragment ions and their relative abundances.
Visualizing the Analysis
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of dimethylcyclohexanone isomers.
Comparative Analysis Logic
Caption: Logical flow for differentiating the isomers by GC and MS.
References
A Comparative Analysis of the Reactivity of 2,4-Dimethylcyclohexanone and 4-tert-Butylcyclohexanone in Hydride Reductions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Steric and Stereoelectronic Effects in Cyclohexanone (B45756) Reductions
The stereoselective reduction of substituted cyclohexanones is a cornerstone of organic synthesis, providing a predictable avenue for the creation of specific stereoisomers. The conformational rigidity and steric hindrance imposed by substituents on the cyclohexane (B81311) ring profoundly influence the reaction's outcome. This guide presents a detailed comparison of the reactivity of 2,4-dimethylcyclohexanone and the well-characterized 4-tert-butylcyclohexanone (B146137), with a focus on their reduction by common hydride reagents. While direct comparative quantitative data for this compound is limited in the literature, this guide leverages data from closely related analogs, such as 2,6-dimethylcyclohexanone (B152311), to provide a comprehensive analysis for researchers.
Principles of Reactivity: Steric Hindrance and Stereoelectronic Effects
The reactivity of cyclohexanones towards nucleophilic attack, such as the addition of a hydride ion, is primarily governed by two factors:
-
Steric Approach Control: The nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. Bulky substituents on the cyclohexane ring can shield one face of the carbonyl group, directing the approach of the incoming nucleophile.
-
Stereoelectronic Effects: These effects arise from orbital interactions that can stabilize or destabilize the transition state. In cyclohexanone reductions, torsional strain and the alignment of orbitals play a significant role in determining the preferred trajectory of the nucleophile.
The interplay of these effects dictates the diastereoselectivity of the reduction, leading to the preferential formation of either the axial or equatorial alcohol.
Quantitative Data on Hydride Reductions
The following tables summarize the product distribution for the reduction of 4-tert-butylcyclohexanone and cis/trans-2,6-dimethylcyclohexanone (as an analog for this compound) with various hydride reducing agents.
Table 1: Stereoselectivity of the Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent | Solvent | Temperature (°C) | % trans-4-tert-Butylcyclohexanol (Equatorial OH) | % cis-4-tert-Butylcyclohexanol (Axial OH) |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 25 | ~85-92 | ~8-15 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 25 | ~90-92 | ~8-10 |
| L-Selectride® | THF | -78 | ~2 | ~98 |
| K-Selectride® | THF | -78 | ~1 | ~99 |
Table 2: Stereoselectivity of the Reduction of 2,6-Dimethylcyclohexanones
Data for 2,6-dimethylcyclohexanone is presented as an analogue to infer the reactivity of this compound, particularly the influence of a C-2 methyl group.
| Substrate (Isomer) | Reducing Agent | Solvent | % Equatorial Alcohol | % Axial Alcohol |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | 33 | 67 |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | THF | 49 | 51 |
| trans-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | 79 | 21 |
| trans-2,6-Dimethylcyclohexanone | LiAlH₄ | THF | 71 | 29 |
Discussion of Reactivity Comparison
4-tert-Butylcyclohexanone: The bulky tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational rigidity leads to a clear differentiation between the two faces of the carbonyl group.
-
Small Hydride Reagents (NaBH₄, LiAlH₄): These reagents preferentially attack from the axial direction to avoid steric hindrance from the axial hydrogens at C-3 and C-5. This leads to the formation of the thermodynamically more stable equatorial alcohol (trans-4-tert-butylcyclohexanol) as the major product.
-
Bulky Hydride Reagents (L-Selectride®, K-Selectride®): The large steric profile of these reagents prevents axial attack. Consequently, they are forced to approach from the more hindered equatorial face, resulting in the formation of the axial alcohol (cis-4-tert-butylcyclohexanol) as the major product.
This compound (inferred from 2,6-dimethylcyclohexanone data): The presence of a methyl group at the C-2 position significantly alters the steric environment around the carbonyl group compared to 4-tert-butylcyclohexanone.
-
cis-Isomer: In cis-2,4-dimethylcyclohexanone, one methyl group is axial and the other is equatorial in the most stable chair conformation. The axial methyl group at C-2 severely hinders the axial approach of the hydride reagent. This steric blockade forces even small hydride reagents like NaBH₄ to attack from the equatorial face, leading to a higher proportion of the axial alcohol.
-
trans-Isomer: In the more stable diequatorial conformation of trans-2,4-dimethylcyclohexanone, the steric environment is less congested for axial attack compared to the cis-isomer. Consequently, reduction with small hydride reagents is expected to favor the formation of the equatorial alcohol.
In general, the presence of the 2-methyl substituent in this compound is expected to decrease the overall rate of reduction compared to 4-tert-butylcyclohexanone due to increased steric hindrance near the reaction center.
Experimental Protocols
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride
Materials:
-
4-tert-butylcyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 4-tert-butylcyclohexanone in 20 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly add 0.5 g of sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20 minutes.
-
Carefully add 20 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with three 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 20 mL of 1 M HCl followed by 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Analyze the product ratio by ¹H NMR spectroscopy.
Experimental Protocol: Reduction of this compound with Sodium Borohydride (Adapted from 2-Methylcyclohexanone Protocol)
Materials:
-
This compound (as a mixture of cis and trans isomers or a single isomer)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 25 mL of methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate small flask, dissolve 0.6 g of sodium borohydride in 10 mL of cold methanol.
-
Add the sodium borohydride solution dropwise to the stirred solution of the ketone over a period of 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Slowly add 30 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with three 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 20 mL of 1 M HCl and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the product mixture of 2,4-dimethylcyclohexanols.
-
Determine the diastereomeric ratio of the products using gas chromatography (GC) or ¹H NMR spectroscopy.
Visualization of Reaction Pathways
Caption: Stereoselective reduction of 4-tert-butylcyclohexanone.
Caption: Inferred stereoselectivity in the reduction of this compound isomers.
A Comparative Guide to the Quantitative Analysis of 2,4-Dimethylcyclohexanone: NMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chemical intermediates like 2,4-Dimethylcyclohexanone is critical in pharmaceutical synthesis and quality control to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), for the quantitative analysis of this compound. The comparison is supported by detailed experimental protocols and representative data.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal.[1] Unlike chromatographic techniques, qNMR can provide a direct, absolute quantification without the need for a specific reference standard of the analyte itself; instead, a certified internal standard of a different compound is used.[2]
Experimental Protocol: ¹H-qNMR
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic Acid) into a clean, dry vial using a calibrated analytical balance (accuracy ±0.01 mg).[3]
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both the analyte and the internal standard and has signals that do not overlap with signals of interest.[4]
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation & Acquisition Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) with a 90° pulse is used to maximize signal in a single scan.[3][5]
-
Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter and should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the internal standard to ensure complete relaxation and accurate integration.[1][6]
-
Acquisition Time (AT): 2-4 seconds to ensure adequate digital resolution.[5]
-
Number of Scans (NS): 8-16 scans are co-added to improve the signal-to-noise ratio (S/N). A minimum S/N of 250:1 is recommended for an integration error of less than 1%.[5]
-
Temperature: 298 K, regulated.[3]
c) Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Use a line broadening factor (e.g., LB = 0.3 Hz) to improve S/N.[1]
-
Carefully perform manual phase correction and baseline correction to ensure accurate integration.[3]
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard (Maleic Acid, singlet at ~6.3 ppm in CDCl₃). For this compound, the methyl protons are suitable candidates if they are well-resolved from other signals.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound: 126.20 g/mol )
-
m: mass
-
P: Purity of the standard
-
qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Alternative Quantitative Techniques
For routine analysis, chromatographic methods are often employed due to their high throughput and sensitivity.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is well-suited for volatile and thermally stable compounds like this compound. It offers excellent resolution and sensitivity.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like isopropanol (B130326) or hexane (B92381) (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chromatographic Conditions:
-
Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector Temperature: 250°C.[8]
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector Temperature: 280°C.[9]
-
Gas Flows (FID): Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min.[9]
-
-
Quantification: Based on an external standard calibration curve plotting peak area against the concentration of this compound standards.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
While GC is often preferred for this analyte, RP-HPLC can also be used, particularly if the sample matrix contains non-volatile impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[10] Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions: [11]
-
Quantification: Based on an external standard calibration curve, similar to the GC-FID method.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the nature of potential impurities.
| Feature | Quantitative NMR (qNMR) | GC-FID | RP-HPLC |
| Principle | Absolute quantification based on signal integral relative to an internal standard.[1] | Relative quantification based on response factor from an external standard curve. | Relative quantification based on response factor from an external standard curve. |
| Reference Standard | Requires a certified internal standard of a different, pure compound.[2] | Requires a certified reference standard of the analyte (this compound). | Requires a certified reference standard of the analyte (this compound). |
| Selectivity | Excellent. Distinguishes structurally similar isomers based on unique chemical shifts. Provides structural confirmation. | High. Depends on chromatographic separation. Co-elution of isomers or impurities is possible. | Moderate to High. Depends on chromatographic separation. |
| Sensitivity | Lower compared to chromatographic methods. Typically requires mg quantities. | High (ng to pg range). | High (ng range), but depends on the analyte's UV chromophore. |
| Precision (%RSD) | Excellent (< 1-2%).[3] | Excellent (< 2%). | Excellent (< 2%). |
| Analysis Time | Longer per sample (10-20 min) due to long relaxation delays. | Faster per sample (5-15 min run time). | Faster per sample (5-15 min run time). |
| Advantages | - Absolute quantification- No analyte-specific standard needed- Provides structural information- Non-destructive | - High sensitivity and robustness- High throughput- Well-established and widely available | - Suitable for non-volatile impurities- Wide applicability- Non-destructive sample collection |
| Limitations | - Lower sensitivity- Requires careful parameter optimization (e.g., D1)- Higher capital cost for instrumentation | - Requires analyte volatility and thermal stability- Destructive detection- Requires analyte-specific standard | - Analyte must have a UV chromophore for sensitive detection- Potential for co-elution |
Comparative Workflow Overview
Caption: Logical comparison of qNMR and chromatographic workflows.
Conclusion and Recommendations
For the definitive purity assessment of a this compound reference standard or for analyses where a specific standard of the analyte is unavailable, qNMR is the superior method. Its ability to provide absolute quantification based on fundamental molecular properties without an identical analyte standard is a significant advantage.[6]
For routine quality control, high-throughput screening, or process monitoring where speed and sensitivity are paramount and a reference standard is available, GC-FID is the recommended technique. Its robustness, high sensitivity for volatile organic compounds, and automation capabilities make it ideal for these applications.
RP-HPLC serves as a valuable orthogonal technique, particularly for identifying and quantifying non-volatile impurities or degradation products that would not be amenable to GC analysis.
Ultimately, a comprehensive quality assessment strategy may leverage qNMR for the initial certification of a primary reference standard and employ a validated GC-FID or HPLC method for subsequent routine analyses, ensuring both accuracy and efficiency.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. hplc.com [hplc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validating Analytical Methods for 2,4-Dimethylcyclohexanone Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Dimethylcyclohexanone, a key intermediate in various chemical syntheses. The selection of a robust and reliable analytical method is critical for ensuring product quality, purity, and consistency in research, development, and manufacturing environments. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparison of Analytical Methods
The choice of analytical technique for the assay of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. While HPLC offers versatility for non-volatile compounds, GC is well-suited for volatile analytes like cyclohexanone (B45756) derivatives. Quantitative NMR (qNMR) provides a direct measurement of the analyte without the need for a reference standard of the same compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei in the sample. |
| Typical Stationary Phase | C18 reverse-phase silica (B1680970) gel | Polysiloxane-based (e.g., DB-5, HP-5) | Not applicable |
| Typical Mobile/Carrier Phase | Acetonitrile (B52724)/Water mixture | Inert gas (e.g., Helium, Nitrogen) | Deuterated solvent (e.g., CDCl3, DMSO-d6) |
| Detection | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Nuclear Magnetic Resonance Detector |
| Selectivity | Good, can be optimized by mobile phase composition and column chemistry. | Excellent, high-resolution separation of volatile compounds. | Excellent, highly specific signals for different protons or carbons. |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with FID and MS detectors. | Lower compared to chromatographic methods. |
| Sample Throughput | Moderate | High | Low to moderate |
| Strengths | Versatile, suitable for a wide range of compounds, non-destructive (with some detectors). | High resolution, high sensitivity for volatile compounds, well-established methods. | Absolute quantification without a specific reference standard, provides structural information. |
| Limitations | May require derivatization for compounds without a chromophore, higher solvent consumption. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity, requires more expensive instrumentation, complex data analysis. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide representative methodologies for each technique.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: this compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 210 nm) or using an RI detector is recommended.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR allows for the direct quantification of this compound against a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
The core parameters of analytical method validation are interconnected and collectively establish the reliability of the method.
Caption: Interrelationship of key analytical method validation parameters.
This guide provides a foundational comparison of analytical methods for the assay of this compound. The specific choice of method and the extent of validation should be based on the intended application and regulatory requirements. It is recommended to perform a thorough method development and validation study for the selected technique to ensure its fitness for purpose.
"comparison of different catalysts for phenol hydrogenation to cyclohexanone"
The selective hydrogenation of phenol (B47542) to cyclohexanone (B45756) is a critical industrial process, as cyclohexanone is a key precursor for the production of nylon-6 and nylon-66. The efficiency of this transformation hinges on the catalytic system employed, which must favor high phenol conversion while maintaining excellent selectivity towards cyclohexanone, minimizing the over-hydrogenation to cyclohexanol (B46403) and the formation of other byproducts. This guide provides a comparative overview of different catalysts, supported by experimental data, to aid researchers and professionals in the selection and design of optimal catalytic systems.
Catalyst Performance Comparison
The catalytic performance in phenol hydrogenation is primarily influenced by the active metal, the support material, and the reaction conditions. Palladium (Pd)-based catalysts have been extensively studied and generally exhibit superior selectivity to cyclohexanone compared to other noble metals like Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), or non-noble metals like Nickel (Ni). The support plays a crucial role in dispersing the active metal, influencing the catalyst's stability, and modulating its electronic properties and the adsorption of reactants and products.
Below is a summary of the performance of various catalytic systems based on published experimental data.
| Catalyst | Support | Reaction Temperature (°C) | H₂ Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd | Nitrogen-doped Nanocarbon | Not Specified | Not Specified | 99.1 | 97.6 | [1] |
| 15 wt% Pd | PVDF-HFP Nanofibers | Not Specified | Not Specified | 98 | 97 | [2] |
| 0.5 wt% Pd | SiO₂ | 135 | 1 | 71.62 | 90.77 | [3] |
| Pd/C-Heteropoly Acid | Carbon | 80 | 1 | 100 | 93.6 | [4] |
| Pd | MIL-100(Cr) | 100 | 0.1 | 100 | 98.3 | [5][6] |
| Pd-HAP | Hydroxyapatite | 25 | Ambient | 100 | 100 | [7] |
| Ni | H₂O₂ modified Nanodiamonds | Not Specified | Not Specified | Improved activity & stability | Not Specified | [8] |
| Ni/0.8WZr | WO₃-ZrO₂ | 200 | 1.5 | 93.1 | 90.6 | [9][10] |
| 1Co-1Ni@NC-600 | N-doped Carbon | Not Specified | Not Specified | 100 | >99.9 (to cyclohexanol) | [11] |
| 5% Ru | TiO₂ | 100 | 2 | High (unspecified) | Not Specified (product is cyclohexanol) | [12] |
Note: The reaction conditions and catalyst preparations vary significantly between studies, which can affect the direct comparison of their performance.
Experimental Protocols
The following sections outline generalized experimental methodologies for the key steps in catalyst evaluation for phenol hydrogenation.
Catalyst Preparation:
A common method for preparing supported metal catalysts is incipient wetness impregnation.
-
Support Pre-treatment: The support material (e.g., Al₂O₃, SiO₂, activated carbon) is dried in an oven at a specified temperature (e.g., 120 °C) for several hours to remove adsorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., Palladium(II) chloride, Nickel(II) nitrate) is prepared in a suitable solvent (e.g., deionized water, ethanol). The concentration is calculated to achieve the desired metal loading on the support.
-
Impregnation: The precursor solution is added dropwise to the dried support material until the pores are completely filled.
-
Drying and Calcination: The impregnated support is dried in an oven (e.g., 100-120 °C) to remove the solvent, followed by calcination in air at a higher temperature (e.g., 300-500 °C) to decompose the precursor and form metal oxide species.
-
Reduction: The calcined catalyst is then reduced in a stream of hydrogen gas at an elevated temperature to convert the metal oxide to the active metallic state.
Catalyst Characterization:
To understand the physicochemical properties of the prepared catalysts, various characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the active metal and the support, and to estimate the metal particle size.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.
-
N₂ Adsorption-Desorption (BET analysis): To determine the specific surface area, pore volume, and pore size distribution of the catalyst and support.
-
H₂-Temperature Programmed Reduction (H₂-TPR): To investigate the reducibility of the metal species.
-
CO Chemisorption: To measure the active metal surface area and dispersion.
Catalytic Hydrogenation Reaction:
The hydrogenation of phenol is typically carried out in a high-pressure batch reactor or a continuous flow fixed-bed reactor.
-
Reactor Loading: A specific amount of the catalyst and the reactant (phenol), along with a solvent (e.g., water, isopropanol), are loaded into the reactor.
-
Reaction Setup: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove air, and then pressurized with hydrogen to the desired pressure.
-
Reaction Execution: The reactor is heated to the target temperature while stirring to ensure good mixing. The reaction is allowed to proceed for a set period.
-
Product Analysis: After the reaction, the reactor is cooled down, and the pressure is released. The liquid products are separated from the solid catalyst by centrifugation or filtration. The composition of the product mixture is then analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the phenol conversion and the selectivity to cyclohexanone and other products.
Visualizing the Process and Pathways
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of catalysts for phenol hydrogenation.
Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.
Reaction Pathway for Phenol Hydrogenation
The hydrogenation of phenol can proceed through different pathways, leading to the desired cyclohexanone or the over-hydrogenated byproduct, cyclohexanol.
Caption: Reaction pathways in the hydrogenation of phenol to cyclohexanone and cyclohexanol.
References
- 1. Hydrogenation of Phenol to Cyclohexanone over Pd Catalysts Supported on Nitrogen-Modified Carrier-Academax [academax.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ni-based catalysts supported on nanodiamonds for phenol hydrogenation: the effect of support surface treatment on the catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Hydrogenation of phenol to cyclohexanone in aqueous phase on WO3 modified Ni/ZrO2 catalyst (2023) [scispace.com]
- 11. daneshyari.com [daneshyari.com]
- 12. saspublishers.com [saspublishers.com]
A Comparative Guide to the Thermodynamic Stability of Dimethylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The relative thermodynamic stability of isomers is a critical factor in chemical synthesis, reaction kinetics, and drug design. Understanding the energetic landscape of different molecular arrangements allows for the prediction of product distributions, the optimization of reaction conditions, and the rational design of molecules with desired conformational properties. This guide provides a comprehensive comparison of the thermodynamic stability of various dimethylcyclohexanone isomers, supported by experimental principles and computational data.
Principles of Thermodynamic Stability in Substituted Cyclohexanes
The thermodynamic stability of dimethylcyclohexanone isomers is primarily governed by the principles of conformational analysis of substituted cyclohexanes. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. The introduction of substituents, such as methyl groups and a carbonyl group, leads to steric and electronic interactions that influence the relative stability of different isomers and their conformers.
A key concept in quantifying steric strain is the A-value , which represents the difference in Gibbs free energy (ΔG) when a substituent moves from an equatorial to an axial position.[1] For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2]
The presence of a carbonyl group in the cyclohexanone (B45756) ring introduces additional considerations:
-
Ring Flattening: The sp²-hybridized carbonyl carbon leads to a slight flattening of the ring in its vicinity, which can alter the steric environment for adjacent substituents.
-
Electronic Effects: The polar nature of the carbonyl group can influence the stability of nearby substituents through electronic interactions.
-
Torsional Strain: The carbonyl group can affect the torsional strain within the ring, influencing the energy barriers for ring inversion.
Relative Thermodynamic Stability of Dimethylcyclohexanone Isomers
Here, we analyze the expected relative stabilities of common dimethylcyclohexanone isomers based on minimizing steric strain, primarily 1,3-diaxial interactions.
Positional Isomers
The position of the two methyl groups relative to the carbonyl group and to each other significantly impacts stability.
-
Geminal Dimethyl Isomers (e.g., 2,2-, 3,3-, 4,4-dimethylcyclohexanone): In these isomers, one methyl group is axial and the other is equatorial in both chair conformers.[3] The stability is therefore similar for both conformers. The Thorpe-Ingold effect, however, can stabilize geminal substitution.[3]
-
Vicinal and Other Disubstituted Isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-dimethylcyclohexanone): The relative stability of cis and trans isomers in this category depends on whether the substitution pattern allows for a diequatorial arrangement of the methyl groups in the most stable chair conformation.
Stereoisomers (Cis/Trans)
The cis/trans isomerism further dictates the potential for steric strain. The isomer that can adopt a conformation with both methyl groups in the equatorial position will be the most stable.
Table 1: Predicted Relative Thermodynamic Stability of Selected Dimethylcyclohexanone Isomers
| Isomer | Most Stable Conformation | Predicted Relative Stability | Rationale |
| trans-2,6-Dimethylcyclohexanone | Diequatorial methyl groups | High | Both methyl groups can occupy equatorial positions, minimizing 1,3-diaxial interactions. |
| cis-2,6-Dimethylcyclohexanone | One axial, one equatorial methyl group | Lower than trans | Inevitable axial methyl group leads to significant 1,3-diaxial strain. |
| cis-3,5-Dimethylcyclohexanone | Diequatorial methyl groups | High | Both methyl groups can be in equatorial positions, leading to high stability. |
| trans-3,5-Dimethylcyclohexanone | One axial, one equatorial methyl group | Lower than cis | An axial methyl group is unavoidable, resulting in steric strain. |
| trans-2,4-Dimethylcyclohexanone | Diequatorial methyl groups | High | Favorable diequatorial arrangement of methyl groups. |
| cis-2,4-Dimethylcyclohexanone | One axial, one equatorial methyl group | Lower than trans | Presence of an axial methyl group introduces steric strain. |
| 4,4-Dimethylcyclohexanone | One axial, one equatorial methyl group | Moderate | One axial methyl group is always present, but geminal substitution can have stabilizing effects. |
| 3,3-Dimethylcyclohexanone | One axial, one equatorial methyl group | Moderate | Similar to the 4,4-isomer, with one unavoidable axial methyl group. |
Note: This table provides a qualitative prediction based on established principles of conformational analysis. Actual quantitative differences in stability require experimental determination or high-level computational studies.
Experimental and Computational Determination of Thermodynamic Stability
The thermodynamic stability of isomers can be determined through various experimental and computational methods.
Experimental Protocols
1. Calorimetry:
-
Principle: Calorimetry directly measures the heat changes associated with chemical reactions. The standard enthalpy of formation (ΔHf°) of an isomer can be determined by measuring its heat of combustion. A more negative (more exothermic) heat of formation indicates greater thermodynamic stability.
-
Experimental Workflow (Bomb Calorimetry):
-
A precisely weighed sample of the dimethylcyclohexanone isomer is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water is measured with high precision.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
-
2. Chemical Equilibration:
-
Principle: If isomers can be interconverted under equilibrium conditions, their relative thermodynamic stabilities can be determined from the equilibrium constant (Keq). The Gibbs free energy difference (ΔG°) between the isomers is related to Keq by the equation: ΔG° = -RTln(Keq). The isomer with the lower Gibbs free energy is the more stable one.
-
Experimental Workflow:
-
A pure sample of one isomer is dissolved in a suitable solvent.
-
A catalyst (e.g., a strong acid or base) is added to facilitate isomerization.
-
The mixture is allowed to reach equilibrium, which may require elevated temperatures.
-
The reaction is quenched, and the concentrations of the different isomers at equilibrium are determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The equilibrium constant (Keq) is calculated from the final concentrations.
-
The Gibbs free energy difference (ΔG°) is then calculated.
-
3. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: At very low temperatures, the rate of ring inversion in cyclohexanones can be slowed down sufficiently to observe the signals of individual conformers (axial and equatorial). The ratio of the integrated intensities of the signals for the different conformers can be used to calculate the equilibrium constant and thus the Gibbs free energy difference between them.[4]
-
Experimental Workflow:
-
A sample of the dimethylcyclohexanone isomer is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform-freon mixtures).
-
The sample is cooled to a temperature where the chair-chair interconversion is slow on the NMR timescale.
-
The 1H or 13C NMR spectrum is acquired.
-
The signals corresponding to the axial and equatorial conformers of the methyl groups are identified and integrated.
-
The equilibrium constant is determined from the ratio of the integrals.
-
The Gibbs free energy difference between the conformers is calculated.
-
Computational Chemistry
-
Principle: Quantum mechanical calculations, such as ab initio and density functional theory (DFT) methods, can be used to calculate the total electronic energies of different isomers and their conformers.[5] The isomer with the lower calculated energy is predicted to be the more stable one. These methods can also provide estimates of thermodynamic properties like enthalpy and Gibbs free energy.
-
Computational Workflow:
-
The three-dimensional structures of the different dimethylcyclohexanone isomers and their possible chair conformers are built using molecular modeling software.
-
The geometry of each structure is optimized to find the lowest energy conformation.
-
The total electronic energy of each optimized structure is calculated using a chosen level of theory and basis set.
-
Zero-point vibrational energy (ZPVE) corrections are applied to the electronic energies.
-
The relative energies of the isomers are then compared to determine their relative thermodynamic stabilities.
-
Factors Influencing Thermodynamic Stability
The following diagram illustrates the key factors that contribute to the overall thermodynamic stability of a dimethylcyclohexanone isomer. The final stability is a balance of these competing and cumulative effects.
Caption: Factors influencing dimethylcyclohexanone isomer stability.
Conclusion
The thermodynamic stability of dimethylcyclohexanone isomers is a complex interplay of steric and electronic factors. By applying the principles of conformational analysis, particularly the avoidance of 1,3-diaxial interactions, the relative stabilities of different isomers can be reliably predicted. Experimental techniques such as calorimetry and NMR spectroscopy, along with computational chemistry, provide the quantitative data necessary to confirm these predictions and to build a comprehensive understanding of the energetic landscape of these important molecules. For researchers in drug development and organic synthesis, a thorough understanding of these principles is essential for controlling chemical reactions and designing molecules with specific three-dimensional structures and properties.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Separation of 2,4-Dimethylcyclohexanone: A Comparative Guide to Column Selection
The separation of enantiomers is a critical task in many scientific disciplines, particularly in the pharmaceutical industry, where the biological activity of a chiral molecule can be enantiomer-dependent.[1][2] High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for this purpose.[2][3] The selection of the optimal CSP is often empirical, requiring the screening of several columns with different chiral selectors.[4][5]
Key Considerations for Chiral Column Selection
For a molecule like 2,4-Dimethylcyclohexanone, which is a cyclic ketone, several families of CSPs are promising candidates for achieving enantiomeric resolution. The primary interaction mechanisms that drive chiral recognition include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Two of the most successful and broadly applicable classes of CSPs for a wide range of chiral compounds are polysaccharide-based and cyclodextrin-based columns.[4][6]
-
Polysaccharide-Based CSPs: These are derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) or ester derivatives.[7] Columns like the CHIRALCEL® and CHIRALPAK® series from Daicel are well-established in this category.[8][9] The chiral recognition is believed to occur within "chiral grooves" or pockets on the polysaccharide structure.[7] These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[4] For ketones, the polar carbonyl group can play a significant role in the interactions with the CSP.
-
Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[6] The toroidal shape of the cyclodextrin (B1172386) molecule provides a hydrophobic cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[4][7] The fit is dependent on the size and shape of the analyte relative to the cavity size of the cyclodextrin (α, β, or γ).
Experimental Workflow for Chiral Column Screening
A systematic screening process is the most efficient way to identify a suitable chiral column and optimal separation conditions. The following workflow outlines a typical approach.
Figure 1. A generalized workflow for the screening and selection of a chiral column for the separation of this compound enantiomers.
Data Presentation: A Template for Comparison
Once the screening experiments are performed, the quantitative data should be summarized in a table for easy comparison. Below is a template that researchers can use to tabulate their findings.
| Chiral Column | Stationary Phase | Dimensions (L x I.D., µm) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'₁ | k'₂ | α (k'₂/k'₁) | Rs |
| Example 1 | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) | e.g., 250 x 4.6, 5 | e.g., n-Hexane/Isopropanol (B130326) (90:10) | e.g., 1.0 | e.g., 25 | ||||
| Example 2 | e.g., Amylose tris(3,5-dimethylphenylcarbamate) | e.g., 250 x 4.6, 5 | e.g., n-Hexane/Isopropanol (90:10) | e.g., 1.0 | e.g., 25 | ||||
| Example 3 | e.g., β-Cyclodextrin | e.g., 250 x 4.6, 5 | e.g., Acetonitrile/Water (50:50) | e.g., 1.0 | e.g., 25 |
-
k' : Retention factor
-
α : Separation factor
-
Rs : Resolution
Experimental Protocols
Below is a generalized protocol for the chiral screening of this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
2. Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector is required.
3. Screening Conditions:
-
Columns to Screen (suggested):
-
Polysaccharide-based: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB
-
Cyclodextrin-based: Cyclobond™ I 2000
-
-
Normal-Phase Screening:
-
Mobile Phases:
-
A: n-Hexane/Isopropanol (90:10, v/v)
-
B: n-Hexane/Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 210 nm, as ketones have a weak n-π* transition).
-
-
Reversed-Phase Screening:
-
Mobile Phases:
-
A: Acetonitrile/Water (50:50, v/v)
-
B: Methanol/Water (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength.
-
4. Data Analysis:
-
For each column and mobile phase combination, calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers of this compound.
-
A resolution (Rs) of greater than 1.5 is generally considered a baseline separation.[10]
5. Optimization:
-
For the column(s) that show promising separation (Rs > 1.0), further optimization of the mobile phase composition (e.g., varying the percentage of the alcohol modifier in normal-phase or the organic solvent in reversed-phase) and temperature can be performed to improve the resolution and reduce analysis time.
By following this structured approach, researchers can efficiently screen a variety of chiral columns and identify the optimal conditions for the enantioseparation of this compound, thereby generating the valuable comparative data needed for their specific application.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hplc.eu [hplc.eu]
- 10. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,4-Dimethylphenol: Dehydrogenation vs. Classical Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenols is a critical aspect of discovery and manufacturing. This guide provides a detailed comparison of the catalytic dehydrogenation of 2,4-dimethylcyclohexanone to 2,4-dimethylphenol (B51704) against traditional synthesis methods, offering insights into reaction efficiency, conditions, and procedural workflows.
The synthesis of 2,4-dimethylphenol, a key intermediate in the production of antioxidants, disinfectants, and other valuable chemicals, can be approached through various synthetic strategies. This guide focuses on a modern catalytic approach—the dehydrogenation of a cyclohexanone (B45756) precursor—and compares it with two established, multi-step classical methods: the condensation of o-cresol (B1677501) with formaldehyde (B43269) and the sulfonation of m-xylene.
Performance Comparison at a Glance
The choice of synthetic route can significantly impact yield, atom economy, and process complexity. The following table summarizes the key quantitative data for the different approaches to producing 2,4-dimethylphenol.
| Synthetic Route | Key Reactants | Catalyst | Reported Yield (%) |
| Dehydrogenation | This compound, H₂ (cocatalyst) | 5 mol% Pd/C | Up to 93 (estimated for substituted cyclohexanones) |
| Condensation & Hydrogenolysis | o-Cresol, Formaldehyde | Condensation & Hydrogenation Catalysts | 47.92[1] |
| Sulfonation & Alkali Fusion | m-Xylene, H₂SO₄, NaOH, KOH | None (reagents) | ~89 (estimated from analogous reaction) |
Catalytic Dehydrogenation of this compound
A promising and modern approach to 2,4-dimethylphenol is the direct dehydrogenation of its corresponding cyclohexanone. This method offers a potentially high-yield and atom-economical route. While specific data for this compound is not extensively reported, studies on a range of other substituted cyclohexanones have demonstrated excellent yields.[2] One of the most effective methods involves a palladium-on-carbon catalyst in the presence of hydrogen as a cocatalyst, which avoids the need for stoichiometric oxidants.[3]
An alternative aerobic dehydrogenation can be achieved using a Pd(TFA)₂/2-dimethylaminopyridine catalyst system with molecular oxygen as the terminal oxidant.[4]
Experimental Protocol: Pd/C Catalyzed Dehydrogenation
This protocol is based on the general procedure for the dehydrogenation of substituted cyclohexanones.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), 10% Pd/C (5 mol% Pd), and K₂CO₃ (0.2 mmol).
-
Add N,N-dimethylacetamide (2 mL) as the solvent.
-
Flush the vessel with a mixture of hydrogen and nitrogen gas (e.g., 30% H₂ in N₂).
-
Heat the reaction mixture to 150°C and stir for 16-26 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the catalyst with a suitable solvent.
-
The filtrate is then subjected to a standard work-up procedure, including extraction and solvent removal, to isolate the 2,4-dimethylphenol product.
Alternative Synthesis Routes
For comparison, two traditional, multi-step syntheses of 2,4-dimethylphenol are presented below. These methods, while established, often involve harsher reaction conditions and more complex work-up procedures.
Synthesis from o-Cresol and Formaldehyde
This method involves a two-step process: the condensation of o-cresol with formaldehyde followed by a catalytic hydrogenating cleavage of the resulting intermediate. A patented process reports a yield of 47.92% for this route.[1]
Step 1: Condensation
Materials:
-
o-Cresol
-
Formaldehyde (e.g., as formalin solution)
-
Condensation catalyst (e.g., an acidic catalyst)
-
n-Heptane
Procedure:
-
Charge a reactor with o-cresol, n-heptane, and the condensation catalyst.
-
Add the formaldehyde solution to the mixture. The molar ratio of o-cresol to formaldehyde should be between 5:1 and 0.5:1.[1]
-
Heat the reaction mixture to a temperature between <0°C and 250°C.
-
The reaction time can range from 10 minutes to 80 hours.
-
The water formed during the reaction is removed.
-
After the reaction, the catalyst is filtered off, and the excess o-cresol and solvent are removed by distillation.
Step 2: Catalytic Hydrogenating Cleavage
Materials:
-
Condensation product from Step 1
-
Hydrogenation catalyst
-
Hydrogen gas (H₂)
Procedure:
-
The condensation product is placed in a high-pressure reactor with a hydrogenation catalyst. The ratio of catalyst to condensation product is between 0.5:1 and 1:10.[1]
-
The reactor is pressurized with hydrogen.
-
The reaction is carried out at a temperature between 270°C and 370°C for 10 to 600 minutes.[1]
-
After the reaction, the product mixture is cooled, and the 2,4-dimethylphenol is isolated and purified.
Synthesis from m-Xylene via Sulfonation
This protocol is adapted from procedures for the sulfonation of xylenes (B1142099) and subsequent alkali fusion.[5][6][7]
Step 1: Sulfonation of m-Xylene
Materials:
-
m-Xylene
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a reaction vessel equipped with a stirrer, add m-xylene.
-
Slowly add concentrated sulfuric acid. A molar ratio of approximately 1:1.3 to 1:1.9 (m-xylene to sulfuric acid) is recommended.[6]
-
Heat the reaction mixture to 70-80°C and maintain for several hours.[6]
-
The reaction produces m-xylene-4-sulfonic acid.
Step 2: Alkali Fusion
Materials:
-
m-Xylene-4-sulfonic acid from Step 1
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium hydroxide (KOH)
Procedure:
-
The m-xylene-4-sulfonic acid is neutralized with a base to form the corresponding salt.
-
The salt is then mixed with a combination of NaOH and KOH.
-
The mixture is heated to high temperatures (e.g., 330-340°C) to induce fusion.
-
During fusion, the sulfonate group is replaced by a hydroxyl group.
-
After cooling, the reaction mass is dissolved in water.
Step 3: Acidification and Isolation
Materials:
-
Aqueous solution from Step 2
-
Hydrochloric acid (HCl)
Procedure:
-
The aqueous solution containing the sodium/potassium 2,4-dimethylphenoxide is acidified with HCl.
-
The acidification precipitates the 2,4-dimethylphenol.
-
The crude product is then collected by filtration and purified, for example, by distillation or recrystallization.
Conclusion
The catalytic dehydrogenation of this compound presents a modern, efficient, and potentially high-yielding alternative to the classical multi-step syntheses of 2,4-dimethylphenol. While the traditional routes are well-established, they often involve more steps, harsher conditions, and can generate more waste. For researchers and professionals in drug development and fine chemical synthesis, the dehydrogenation approach offers a more streamlined and atom-economical pathway to this important phenolic building block. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, scalability requirements, and environmental considerations.
References
- 1. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd-Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 7. JPS58157760A - Preparation of m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylcyclohexanone: A Comprehensive Guide for Laboratory Professionals
The responsible disposal of 2,4-Dimethylcyclohexanone is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, essential safety and logistical information, including a step-by-step operational and disposal plan for this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] It is a flammable liquid and vapor and causes serious eye irritation.[2] It may also be harmful if swallowed or in contact with skin.[2] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Data for this compound and Related Compounds
For a comprehensive understanding of its physical and chemical properties relevant to disposal, the following table summarizes key data for this compound and the general characteristics of hazardous waste ketones.
| Property | Value / Guideline | Source Compound/Regulation |
| This compound | ||
| Molecular Formula | C8H14O | This compound[1] |
| Molecular Weight | 126.20 g/mol | This compound[1] |
| GHS Hazard Statements | H226 (Flammable liquid and vapour), H319 (Causes serious eye irritation) | This compound[2] |
| General Ketone Waste | ||
| Hazardous Characteristic | Ignitability (Flash point < 140°F / 60°C) | RCRA[3][4] |
| pH for Drain Disposal (if permissible) | Not recommended for ketones. Generally > 5.0 and < 12.5 for certain aqueous, non-toxic wastes. | General Lab Waste Guidelines[5] |
| Satellite Accumulation Area (SAA) Liquid Limit | 55 gallons | RCRA[3][4] |
| SAA Acutely Toxic (P-list) Liquid Limit | 1 quart | RCRA[3][4] |
| SAA Partial Container Storage Time Limit | Up to 1 year | General Lab Waste Guidelines[5] |
| Full Container Removal from SAA | Within 3 days | General Lab Waste Guidelines[5] |
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[6][7]
Experimental Protocol for Waste Segregation and Disposal
-
Initial Waste Collection :
-
Designate a specific, chemically compatible container for this compound waste. The original container is often a suitable choice if it is in good condition.[5]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8]
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[5][7] Segregating waste can also help reduce disposal costs.[9]
-
-
Labeling and Storage :
-
As soon as waste is first added, label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[5][10] Do not use abbreviations or chemical formulas.[10]
-
The label must also indicate the associated hazards (e.g., Flammable, Irritant).[5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][8]
-
The SAA should have secondary containment to capture any potential leaks.[8]
-
-
Disposal of Contaminated Materials :
-
Any materials significantly contaminated with this compound, such as gloves, absorbent pads, or glassware, must also be disposed of as hazardous waste in the same designated container.[7]
-
-
Handling of Empty Containers :
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6][7]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][7]
-
After triple-rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash.[6][7]
-
-
Arranging for Final Disposal :
-
Once the waste container is full, or if it has been in the SAA for up to one year, arrange for its disposal.[5]
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][11]
-
Do not transport hazardous waste outside of the laboratory yourself.[6]
-
The final disposal of this compound will likely be through incineration at a licensed hazardous waste facility.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. louisville.edu [louisville.edu]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. njit.edu [njit.edu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethylcyclohexanone
Essential safety and logistical information for the proper handling and disposal of 2,4-Dimethylcyclohexanone, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount. This guide provides detailed procedural steps for the safe handling of this compound, a flammable solid and eye irritant, from initial preparation to final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid that can cause serious eye irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side protection or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.[1][2] | Prevents skin contact, which can cause irritation.[3] Impervious gloves are essential.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[4][5] | Protects against inhalation of dust or vapors.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C8H14O[6] |
| Molecular Weight | 126.20 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[7] |
| Flash Point | 59 °C / 138.2 °F (for 3,3-dimethylcyclohexanone)[8] |
| Boiling Point | 175 °C / 347 °F (for 3,3-dimethylcyclohexanone)[8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling and Use :
-
To prevent static discharge, ground and bond all containers and receiving equipment.[1][5]
-
Use only non-sparking tools and explosion-proof electrical equipment.[3][5]
-
Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[1][5]
-
Handle the substance in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5]
-
Avoid direct contact with skin and eyes.[3] Wash hands thoroughly after handling.[1]
-
-
Storage :
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1][3] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Spill and Disposal Plan:
-
Spills : In case of a spill, remove all sources of ignition.[5] Use an inert absorbent material to contain and collect the spillage.[3] Place the collected material into a suitable, closed container for disposal.[4] Ensure adequate ventilation.[5]
-
Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1] Do not allow the chemical to enter drains or waterways.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. louisville.edu [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. greenfield.com [greenfield.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
